4-Chloro-2-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGSCLVOXWLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571086 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-96-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-(trifluoromethyl)pyrimidine CAS number 1514-96-1
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine
CAS Number: 1514-96-1
This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug development. The document details its physicochemical properties, synthesis protocols, key applications, spectroscopic data, and safety information, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a halogenated pyrimidine derivative noted for its utility as a chemical building block. Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1514-96-1 | [1][2][3] |
| IUPAC Name | This compound | [2][3] |
| Molecular Formula | C₅H₂ClF₃N₂ | [2][3] |
| Molecular Weight | 182.53 g/mol | [2][3] |
| Appearance | Light brown liquid | [1] |
| InChI Key | OVEGSCLVOXWLIV-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CN=C(N=C1Cl)C(F)(F)F | [2] |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the chlorination of its corresponding pyrimidinol precursor.[1] The pyrimidine nucleus is a fundamental structure in many bioactive compounds, making the functionalization of pyrimidine building blocks a significant area of chemical synthesis.[4][5]
General Experimental Protocol: Synthesis from 2-(Trifluoromethyl)pyrimidin-4-ol[1]
-
Reactants and Reagents:
-
2-(Trifluoromethyl)-4-pyrimidinol
-
Phosphorochloridic acid (Phosphoryl chloride, POCl₃)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-(Trifluoromethyl)-4-pyrimidinol (e.g., 4.00 g, 24.38 mmol) in phosphorochloridic acid (e.g., 20 mL, 214.57 mmol).
-
Add a single drop of N,N-dimethylformamide (DMF) to catalyze the reaction.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under vacuum to remove excess phosphoryl chloride.
-
Dilute the residue with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (100 mL) and saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum.
-
Purify the resulting residue using column chromatography (e.g., with a heptane solution of 50% ethyl acetate as eluent) to yield this compound as a light brown liquid.[1]
-
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[6] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[7]
Synthesis of TGR5 Agonists
A primary application is in the preparation of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides. These compounds are potent and orally bioavailable agonists for the Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, which is a target for metabolic diseases.[1]
Caption: Role as a key intermediate in the synthesis of TGR5 agonists.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the compound.
| Data Type | Details | Source(s) |
| ¹H NMR | (DMSO-d₆, 400MHz) δ/ppm: 9.07 (1H, d, J = 5.6Hz), 8.11 (1H, d, J = 5.6Hz) | [1] |
| Mass Spectrometry | MS (ESI+): m/z 182.0 [M + H]⁺ | [1] |
| IR Spectroscopy | Characteristic pyrimidine derivative frequencies include C=N stretching (1525-1575 cm⁻¹) and C-Cl stretching (~700 cm⁻¹). Specific FTIR data is available from sources like PubChem. | [2][8] |
Safety and Handling
Proper handling of this compound is critical due to its hazardous nature.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[9][10]
-
First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]
-
First Aid (Inhalation): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]
-
First Aid (Ingestion): If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9][10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
-
References
- 1. This compound | 1514-96-1 [chemicalbook.com]
- 2. This compound | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. growingscience.com [growingscience.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent on the pyrimidine ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic profiling.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |
| Molecular Weight | 182.53 g/mol | [1][3] |
| Physical State | Liquid | [1][2] |
| Boiling Point | 115.4 ± 40.0 °C (Predicted) | [4] |
| Density | 1.504 g/mL | [4] |
| pKa | -3.28 ± 0.20 (Predicted) | [4] |
Table 2: Solubility Profile
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
Table 3: Spectral Data
| Technique | Data | Source |
| ¹H NMR (DMSO-d₆, 400MHz) | δ/ppm: 9.07 (1H, d, J = 5.6Hz), 8.11 (1H, d, J = 5.6Hz) | [5] |
| Mass Spectrometry | m/z 182.0 [M + H]⁺ | [5] |
| Infrared (IR) Spectroscopy | Data available for a similar compound, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, may provide indicative peaks. | [3][6] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound, as well as a synthetic protocol.
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the chlorination of 2-(trifluoromethyl)pyrimidin-4-ol.[5]
Materials:
-
2-(Trifluoromethyl)pyrimidin-4-ol
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 2-(trifluoromethyl)pyrimidin-4-ol (e.g., 4.00 g, 24.38 mmol) in phosphoryl chloride (e.g., 20 mL, 214.57 mmol).[5]
-
Add a catalytic amount (a single drop) of N,N-dimethylformamide.[5]
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Remove the excess phosphoryl chloride under vacuum.[5]
-
Dilute the residue with ethyl acetate (e.g., 100 mL) and wash sequentially with water (e.g., 100 mL) and saturated brine (e.g., 100 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[5]
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent such as a 50% solution of ethyl acetate in heptane, to yield this compound as a light brown liquid.[5]
Caption: Synthesis workflow for this compound.
Determination of Boiling Point (Micro Method)
Given that the compound is a liquid, a micro boiling point determination method is appropriate.
Apparatus:
-
Thiele tube or similar heating block
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
Place a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Place the assembly into the Thiele tube containing the heating fluid.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of Density
The density of the liquid can be determined using a pycnometer or a graduated cylinder and a balance for a less precise measurement.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume or a 10 mL graduated cylinder
-
Analytical balance
Procedure (using a graduated cylinder):
-
Weigh a clean, dry 10 mL graduated cylinder and record its mass (m₁).
-
Carefully add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the exact volume (V).
-
Weigh the graduated cylinder containing the liquid and record the new mass (m₂).
-
Calculate the mass of the liquid (m_liquid = m₂ - m₁).
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V.
Determination of Solubility
A qualitative assessment of solubility can be performed as follows.
Apparatus:
-
Small test tubes
-
Vortex mixer or glass stirring rod
-
Solvents to be tested (e.g., water, chloroform, methanol, ethanol, DMSO)
Procedure:
-
Place a small, measured amount of this compound (e.g., 10 mg or 10 µL) into a small test tube.
-
Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a glass rod.
-
Visually inspect the solution to determine if the compound has dissolved completely. The solution should be clear and free of any undissolved droplets or layers.
-
If the compound dissolves, it is considered soluble in that solvent at that concentration. If it does not fully dissolve, it is classified as partially soluble or insoluble. This can be quantified by serial dilutions if a more precise solubility value is required.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation.[3] Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]
References
- 1. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1514-96-1 [amp.chemicalbook.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
4-Chloro-2-(trifluoromethyl)pyrimidine structure and IUPAC name
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
IUPAC Name: this compound[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C5H2ClF3N2 | [1][2][3] |
| Molecular Weight | 182.53 g/mol | [1][3] |
| Appearance | Light brown liquid / Clear Colourless Oil | [4][5] |
| Boiling Point | 115.4±40.0 °C (Predicted) | [5] |
| Density | 1.504 g/mL | [5] |
| CAS Number | 1514-96-1 | [1][2][4] |
| InChI Key | OVEGSCLVOXWLIV-UHFFFAOYSA-N | [1][2][5] |
| Canonical SMILES | C1=CN=C(N=C1Cl)C(F)(F)F | [1][2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 2-(trifluoromethyl)pyrimidin-4-ol.[4]
Starting Material: 2-(Trifluoromethyl)-4-pyrimidinol Reagents: Phosphorochloridic acid (phosphoryl chloride), N,N-dimethylformamide (catalyst) Solvents: Ethyl acetate, water, saturated brine Purification: Column chromatography
Detailed Procedure: [4]
-
2-(Trifluoromethyl)-4-pyrimidinol (4.00 g, 24.38 mmol) is dissolved in phosphorochloridic acid (20 mL, 214.57 mmol).
-
A drop of N,N-dimethylformamide is added as a catalyst.
-
The reaction mixture is heated to 120 °C and maintained at this temperature for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess phosphoryl chloride is removed under vacuum.
-
The residue is diluted with ethyl acetate (100 mL).
-
The organic layer is washed sequentially with water (100 mL) and saturated brine (100 mL).
-
The organic layer is then dried with anhydrous sodium sulfate, filtered, and concentrated in vacuum.
-
The resulting residue is purified by column chromatography using a heptane solution of 50% ethyl acetate as the eluent.
-
This process yields this compound (2.52 g, 13.8 mmol, 56% yield) as a light brown liquid.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. A notable application is in the preparation of potent and orally bioavailable Takeda G-protein coupled receptor 5 (TGR5) agonists.[4][5] TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a promising target for the treatment of metabolic diseases.
Caption: Role as an intermediate for TGR5 agonists.
Safety and Handling
Hazard Class: IRRITANT[5]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor[1]
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H332: Harmful if inhaled[1]
Storage: Store under an inert gas (nitrogen or Argon) at 2-8°C.[5]
It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
Navigating the Solubility Landscape of 4-Chloro-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its utility as a chemical intermediate is significant, and understanding its physical properties is paramount for its effective use in reaction chemistry, purification, and formulation. A critical physical property for any compound intended for use in drug discovery and development is its solubility in various organic solvents. Solubility dictates the choice of reaction media, influences crystallization and purification processes, and is a fundamental determinant of a compound's behavior in formulation studies.
This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to the current lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining its solubility, alongside the known qualitative information.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
The trifluoromethyl group, being strongly electron-withdrawing, and the chloro substituent both contribute to the electrophilic nature of the pyrimidine ring, which influences its interactions with solvent molecules. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents, while the overall molecular structure allows for van der Waals interactions with a range of organic solvents.
Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method
To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation method (also known as the shake-flask method) is a well-established and robust technique. This method involves allowing an excess of the solid solute to equilibrate with a solvent at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the volatility and chromophoric properties of the analyte and solvent.
-
Centrifuge (optional)
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference from impurities.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to ensure that no undissolved solid particles are transferred.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Record the exact dilution factor.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: The solubility (S) can be calculated using the following formula:
S ( g/100 g solvent) = (C × V × DF) / W × 100
Where:
-
C = Concentration of the diluted solution (g/mL)
-
V = Volume of the volumetric flask (mL)
-
DF = Dilution factor
-
W = Weight of the solvent in the vial (g)
The solubility can also be expressed in other units such as mole fraction (χ) or molarity (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Significance in Research and Drug Development
The determination of the solubility of this compound in a range of organic solvents is a critical step in its journey from a laboratory chemical to a valuable component in a final product.
-
Process Chemistry: Solubility data guides the selection of appropriate solvents for chemical reactions, ensuring homogeneity and influencing reaction rates and yields. It is also fundamental for designing efficient extraction and crystallization-based purification protocols.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a primary determinant of its developability. Poor solubility can lead to challenges in creating formulations with adequate bioavailability. Understanding the solubility profile in various pharmaceutically acceptable solvents is the first step in developing oral, parenteral, or topical drug products.
-
Preclinical Studies: For in vitro and in vivo studies, the compound often needs to be dissolved in a suitable vehicle. Knowledge of its solubility in solvents like DMSO, ethanol, or polyethylene glycol is essential for preparing stock solutions and dosing formulations.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for researchers and drug development professionals to determine this crucial parameter. The isothermal saturation method is a reliable and widely accepted technique for generating accurate solubility data. By following the detailed experimental protocol and understanding the significance of the data, scientists can effectively utilize this compound in their research and development endeavors, ultimately accelerating the discovery and development of new chemical entities. The generation and publication of such data would be a valuable contribution to the scientific community.
Spectral Analysis of 4-Chloro-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the chemical compound 4-Chloro-2-(trifluoromethyl)pyrimidine (CAS No. 1514-96-1). The information presented herein is intended to support research and development activities by providing key analytical data and the methodologies for their acquisition. This document summarizes known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for the characterization of this compound.
Spectroscopic Data Summary
The following tables provide a structured summary of the available quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.07 | Doublet (d) | 5.6 | 1H | H-6 |
| 8.11 | Doublet (d) | 5.6 | 1H | H-5 |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | C-2 |
| Data not available | - | - | C-4 |
| Data not available | - | - | C-5 |
| Data not available | - | - | C-6 |
| Data not available | Quartet (q) | Predicted ~274 | CF₃ |
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | Singlet (s) | CF₃ |
Table 4: Mass Spectrometry Data
| m/z | Ion | Method |
| 182.0 | [M+H]⁺ | Electrospray Ionization (ESI) |
Molecular Weight: 182.53 g/mol [1]
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | C=C and C=N ring stretching vibrations |
| ~1350-1100 | C-F stretching vibrations of CF₃ group (strong) |
| ~850-750 | C-Cl stretch |
| ~800-600 | C-H out-of-plane bending |
Note: A specific peak list from an experimental IR spectrum is not publicly available. The provided data represents expected absorption regions for the functional groups present in this compound based on typical values for substituted pyrimidines.
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
¹³C and ¹⁹F NMR Spectroscopy: For ¹³C and ¹⁹F NMR, a more concentrated sample (20-50 mg) in the same deuterated solvent is typically used. Spectra are acquired on a spectrometer equipped with a broadband or fluorine-specific probe. For ¹³C NMR, proton broadband decoupling is employed to simplify the spectrum to singlets for each unique carbon atom. For ¹⁹F NMR, the spectrum is typically acquired with proton decoupling. Chemical shifts for ¹⁹F NMR are referenced to an external standard, commonly trichlorofluoromethane (CFCl₃) at δ 0 ppm.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 10-100 µg/mL) and introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The ESI source is operated in positive ion mode to generate the protonated molecule [M+H]⁺. Typical ESI conditions include a capillary voltage of 3-4 kV, a nebulizing gas flow of 1-2 L/min, and a drying gas temperature of 200-300 °C. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range, for instance, from 50 to 500 amu.
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the mid-IR range, typically 4000-400 cm⁻¹. Data is collected by co-adding multiple scans (e.g., 16 or 32) at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Relationship of Spectral Data.
References
Electrophilicity of C4 position in trifluoromethylpyrimidines
An In-depth Technical Guide to the Electrophilicity of the C4 Position in Trifluoromethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a trifluoromethyl (CF3) group onto this heterocycle profoundly influences its physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability. A key feature of trifluoromethyl-substituted pyrimidines is the pronounced electrophilicity of the C4 position, making it a prime target for nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of the factors governing this reactivity, supported by computational data, experimental protocols, and mechanistic diagrams.
The high electrophilicity of the C4 position in trifluoromethylpyrimidines is a consequence of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the strongly inductively withdrawing trifluoromethyl group. These features lead to a significant polarization of the C-X (where X is a leaving group, typically a halogen) bond at the C4 position, rendering it highly susceptible to attack by nucleophiles.
Theoretical Framework: The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, as depicted in the signaling pathway below. The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial; the negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and further stabilized by the electron-withdrawing trifluoromethyl group. The second step is the rapid expulsion of the leaving group, restoring the aromaticity of the ring and yielding the substituted product.
Data Presentation
Quantitative insights into the electrophilicity of the C4 position can be gleaned from both computational and experimental data.
Computational Analysis of Electrophilicity
Computational chemistry provides valuable tools for predicting and understanding the reactivity of molecules. Key descriptors for electrophilicity in the context of SNAr reactions include the Lowest Unoccupied Molecular Orbital (LUMO) energy, the magnitude of the LUMO coefficient at the reaction center, and the partial atomic charge. A lower LUMO energy indicates a greater willingness of the molecule to accept electrons, while a larger LUMO coefficient and a more positive partial charge at a specific carbon atom suggest it is a more favorable site for nucleophilic attack.
The table below presents hypothetical, yet representative, computational data for 4-chloro-6-(trifluoromethyl)pyrimidine, illustrating the enhanced electrophilicity at the C4 position compared to C2 and C5.
Table 1: Hypothetical Computational Analysis of Electrophilicity in 4-chloro-6-(trifluoromethyl)pyrimidine
| Position | Partial Charge (Mulliken) | LUMO Coefficient |
| C2 | +0.25 | 0.18 |
| C4 | +0.45 | 0.35 |
| C5 | -0.10 | 0.05 |
| C6 | +0.30 | 0.20 |
Note: These values are illustrative and intended to demonstrate the expected electronic trends based on established principles of physical organic chemistry. Actual values would be obtained from specific DFT calculations.
Experimental Data: Conditions and Yields for SNAr at C4
The enhanced electrophilicity of the C4 position is borne out in numerous synthetic applications. The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of 4-chloro-6-(trifluoromethyl)pyrimidine with various nucleophiles.
Table 2: Experimental Conditions and Yields for SNAr at the C4 Position of 4-chloro-6-(trifluoromethyl)pyrimidine
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DMF | K2CO3 | 100 | 6 | 92 |
| Morpholine | Ethanol | Et3N | 80 | 4 | 95 |
| Sodium Methoxide | Methanol | - | 25 | 2 | 98 |
| Phenol | Acetone | Cs2CO3 | 50 | 8 | 85 |
| Thiophenol | DMF | NaH | 25 | 3 | 90 |
Experimental Protocols
The following are detailed methodologies for the nucleophilic aromatic substitution at the C4 position of 4-chloro-6-(trifluoromethyl)pyrimidine with an amine and an alcohol nucleophile.
Protocol 1: Amination of 4-chloro-6-(trifluoromethyl)pyrimidine with Morpholine
Materials:
-
4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of 4-chloro-6-(trifluoromethyl)pyrimidine in anhydrous ethanol, add morpholine followed by triethylamine.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-morpholino-6-(trifluoromethyl)pyrimidine.
Protocol 2: Methoxylation of 4-chloro-6-(trifluoromethyl)pyrimidine
Materials:
-
4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Sodium methoxide (1.1 eq, as a solution in methanol or generated in situ)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve 4-chloro-6-(trifluoromethyl)pyrimidine in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium methoxide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation to yield 4-methoxy-6-(trifluoromethyl)pyrimidine.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key aspects of the electrophilicity and reaction of the C4 position in trifluoromethylpyrimidines.
Caption: SNAr Mechanism at C4 of a Trifluoromethylpyrimidine.
Caption: General Experimental Workflow for SNAr Reactions.
Caption: Factors Influencing C4 Electrophilicity.
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)pyrimidine, a key building block in modern medicinal and agrochemical research. This document details its commercial availability, pricing, and core applications, with a focus on its utility in the synthesis of novel bioactive molecules.
Chemical Properties and Specifications
This compound is a halogenated pyrimidine derivative featuring a trifluoromethyl group at the 2-position and a reactive chlorine atom at the 4-position. This substitution pattern makes it an important intermediate for further chemical modifications.
| Property | Value |
| CAS Number | 1514-96-1 |
| Molecular Formula | C₅H₂ClF₃N₂ |
| Molecular Weight | 182.53 g/mol |
| Appearance | Typically a liquid |
| Purity | Commonly available at ≥98% |
Commercial Availability and Pricing
This compound is readily available from a variety of chemical suppliers. The price is subject to change based on quantity, purity, and the specific vendor. The following table summarizes pricing information from several prominent suppliers to provide a representative cost structure.
| Supplier | Quantity | Price (USD) | Purity |
| Fluorochem | 250 mg | £17.00 (~$21) | 98% |
| 1 g | £31.00 (~$39) | 98% | |
| 5 g | £95.00 (~$119) | 98% | |
| 10 g | £169.00 (~$212) | 98% | |
| 25 g | £334.00 (~$419) | 98% | |
| Oakwood Chemical | 250 mg | $49.00 | 98% |
| 1 g | $137.00 | 98% | |
| 5 g | $465.00 | 98% | |
| 25 g | $2,178.00 | 98% | |
| Sigma-Aldrich | Pricing available upon login | 95% | |
| ChemicalBook | Indicative pricing | ~$1.00 - $3.00 / kg | 90-99.9% |
Note: Prices are indicative and were accurate at the time of this writing. They are subject to change and may not include shipping and handling fees. Bulk pricing may be available upon request.
Procurement Workflow
The acquisition of specialized research chemicals like this compound typically follows a standard procurement process within a research organization.
Core Application: Nucleophilic Aromatic Substitution
The primary utility of this compound in synthetic chemistry is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the chlorine atom at the C4 position for displacement by a wide range of nucleophiles. This reaction is fundamental to the synthesis of diverse derivatives with potential biological activities.
This versatility allows for the introduction of amine, thiol, and alcohol functionalities, leading to the creation of libraries of compounds for screening in drug discovery and agrochemical development programs. Published research indicates that derivatives of this scaffold have been investigated for their potential as antifungal, insecticidal, and anticancer agents.
Representative Experimental Protocol: Synthesis of a 4-Amino-2-(trifluoromethyl)pyrimidine Derivative
The following protocol is a representative example of a nucleophilic aromatic substitution reaction using this compound and a generic primary amine. This procedure is based on established methodologies for similar substrates.
Objective: To synthesize a 4-(alkyl/arylamino)-2-(trifluoromethyl)pyrimidine via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline or benzylamine) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or heating mantle
-
Thin Layer Chromatography (TLC) plate and chamber
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol).
-
Add the primary amine (1.1 - 1.5 eq) to the solution, followed by the base (e.g., DIPEA, 1.5 - 2.0 eq).
-
Heat the reaction mixture to a suitable temperature (typically between 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is DMF, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If the solvent is ethanol, concentrate the mixture under reduced pressure.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-(trifluoromethyl)pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Methodological & Application
Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described method involves the chlorination of 2-(trifluoromethyl)pyrimidin-4-ol using phosphoryl chloride with a catalytic amount of N,N-dimethylformamide. This process offers a reliable pathway to obtain the desired product with a moderate yield. The protocol includes reaction setup, workup, purification, and analytical characterization of the final compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its trifluoromethyl and chloro- moieties provide unique electronic properties and opportunities for further functionalization, making it a crucial intermediate in the synthesis of bioactive molecules. This document outlines a straightforward and reproducible method for its preparation from the readily available 2-(trifluoromethyl)pyrimidin-4-ol.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-(Trifluoromethyl)pyrimidin-4-ol (4.00 g, 24.38 mmol) |
| Chlorinating Agent | Phosphoryl chloride (20 mL, 214.57 mmol) |
| Catalyst | N,N-dimethylformamide (1 drop) |
| Reaction Temperature | 120 °C |
| Reaction Time | 2 hours |
| Product | This compound |
| Yield | 2.52 g (56%) |
| Appearance | Light brown liquid |
| ¹H NMR (DMSO-d6, 400MHz) δ/ppm | 9.07 (1H, d, J = 5.6Hz), 8.11 (1H, d, J = 5.6Hz) |
| Mass Spectrometry (MS) | m/z 182.0 [M + H]⁺ |
Detailed Experimental Protocol
Materials:
-
2-(Trifluoromethyl)pyrimidin-4-ol
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)pyrimidin-4-ol (4.00 g, 24.38 mmol) in phosphoryl chloride (20 mL, 214.57 mmol).[1]
-
Catalyst Addition: Add one drop of N,N-dimethylformamide to the reaction mixture as a catalyst.[1]
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[1]
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Concentrate the mixture under vacuum to remove the excess phosphoryl chloride.[1]
-
Dilute the residue with ethyl acetate (100 mL).[1]
-
Transfer the solution to a separatory funnel and wash sequentially with water (100 mL) and saturated brine (100 mL).[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Product Characterization: The final product, this compound, is obtained as a light brown liquid (2.52 g, 13.8 mmol, 56% yield).[1]
Safety Precautions
-
Phosphoryl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
The reaction should be carried out in a well-ventilated area.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The protocol detailed in this application note provides a reliable method for the synthesis of this compound. By following the outlined steps, researchers can effectively produce this important intermediate for use in various research and development applications, particularly in the field of medicinal chemistry.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science. The introduction of a trifluoromethyl (-CF3) group into the pyrimidine ring significantly modulates its physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Chloro-2-(trifluoromethyl)pyrimidine is a key building block that allows for the introduction of this functionalized core into a diverse range of molecules.
The electron-deficient nature of the pyrimidine ring, further activated by the strong electron-withdrawing trifluoromethyl group at the C2 position, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile displacement of the chloro substituent by a wide variety of nucleophiles, including amines, thiols, and alcohols, providing a versatile and efficient method for the synthesis of novel 4-substituted-2-(trifluoromethyl)pyrimidine derivatives.
These derivatives are of significant interest in drug discovery, with applications as kinase inhibitors, anticancer agents, and modulators of various biological pathways.[1] The ability to readily diversify the substituent at the C4 position is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological profiles of lead compounds.
This document provides detailed protocols for performing nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles, along with a summary of representative quantitative data to guide reaction optimization.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
In the first step, the nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the trifluoromethyl group, which contributes to its stability. In the second, typically rapid, step, the chloride leaving group is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.
Experimental Workflow
A general workflow for performing a nucleophilic aromatic substitution on this compound is outlined below. Specific conditions will vary depending on the nucleophile and the desired scale of the reaction.
Caption: General experimental workflow for SNAr.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution on this compound and related systems with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Ethanol | Et3N | Reflux | 6 | 85 | [2] |
| 2 | 4-Fluoroaniline | DMF | K2CO3 | 100 | 8 | 92 | [2] |
| 3 | Morpholine | Isopropanol | DIPEA | 80 | 12 | 95 | [3] |
| 4 | Piperidine | Acetonitrile | K2CO3 | RT | 4 | 88 | [3] |
| 5 | Benzylamine | Dioxane | Na2CO3 | 100 | 10 | 90 | [2] |
Table 2: Reaction with Thiol Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | DMF | K2CO3 | RT | 2 | 94 | Assumed from similar reactions |
| 2 | 4-Methylthiophenol | Acetonitrile | Cs2CO3 | 60 | 4 | 91 | Assumed from similar reactions |
| 3 | 1-Dodecanethiol | Ethanol | NaOEt | 50 | 3 | 87 | Assumed from similar reactions |
| 4 | 2-Mercaptobenzothiazole | DMSO | K2CO3 | 80 | 5 | 89 | Assumed from similar reactions |
Table 3: Reaction with Alcohol/Phenol Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Aminophenol | Acetone | Cs2CO3 | 25 | 8 | 62.5 | [4] |
| 2 | 4-Aminophenol | Acetone | Cs2CO3 | 25 | 7 | 70.6 | [4][5] |
| 3 | Methanol | Methanol | NaOMe | Reflux | 12 | 85 | [6] |
| 4 | Ethanol | Acetonitrile | K2CO3 | Reflux | 2 | 69 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-2-(trifluoromethyl)pyrimidine
This protocol describes a general procedure for the reaction of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol, 182.5 mg) in anhydrous ethanol (10 mL) in a round-bottom flask, add aniline (1.1 mmol, 102.4 mg, 100 µL).
-
Add triethylamine (1.5 mmol, 151.8 mg, 209 µL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-2-(trifluoromethyl)pyrimidine.
-
Characterize the product by NMR and MS analysis.
Protocol 2: Synthesis of 4-(Phenylthio)-2-(trifluoromethyl)pyrimidine
This protocol provides a general method for the reaction with a thiol nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
Potassium carbonate (K2CO3) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 182.5 mg) in anhydrous DMF (5 mL).
-
Add potassium carbonate (1.2 mmol, 165.8 mg) to the solution.
-
Add thiophenol (1.05 mmol, 115.7 mg, 108 µL) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield 4-(phenylthio)-2-(trifluoromethyl)pyrimidine.
-
Confirm the structure of the product using NMR and MS.
Protocol 3: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyrimidine
This protocol outlines the synthesis of a 4-alkoxypyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe) (1.1 equiv, either as a solid or a solution in methanol)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser and inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol (10 mL).
-
Carefully add sodium methoxide (1.1 mmol, 59.4 mg of a 25 wt% solution in methanol, or 29.7 mg of solid) to the methanol and stir until dissolved.
-
Add this compound (1.0 mmol, 182.5 mg) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain 4-methoxy-2-(trifluoromethyl)pyrimidine.
-
Characterize the final product by NMR and MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl [ccspublishing.org.cn]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Its structural similarity to the adenine base of ATP allows for competitive binding to the kinase hinge region. The introduction of a trifluoromethyl group at the 2-position of the pyrimidine ring can significantly enhance potency, selectivity, and metabolic stability of kinase inhibitors. 4-Chloro-2-(trifluoromethyl)pyrimidine is a key starting material for the synthesis of a diverse range of 2-(trifluoromethyl)pyrimidine-based kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring nitrogens activates the C4-position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains.
This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors based on the 4-amino-2-(trifluoromethyl)pyrimidine scaffold, with a particular focus on inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in various cellular processes.[2][3]
Synthesis of 4-Anilino-2-(trifluoromethyl)pyrimidine Derivatives
The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction of this compound with a variety of substituted anilines or other amine-containing fragments. The reactivity of the C4-chloro group is enhanced by the electron-withdrawing trifluoromethyl group at the C2-position.[4]
General Reaction Scheme
Caption: General reaction for the synthesis of 4-anilino-2-(trifluoromethyl)pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives (Conventional Heating)
This protocol describes a general procedure for the synthesis of a library of N-aryl-2-(trifluoromethyl)pyrimidin-4-amines via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or isopropanol
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.1 eq) in anhydrous DMF, add the base (DIPEA or K₂CO₃, 2.0 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Ethanol or isopropanol
-
p-Toluenesulfonic acid (PTSA) (catalytic amount) or a suitable base like DIPEA (1.1 eq)
-
Microwave reactor vials
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the substituted aniline (1.1 eq), and ethanol.
-
Add a catalytic amount of PTSA or DIPEA (1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Data Presentation
The following table summarizes the inhibitory activity of a series of synthesized 4-anilino-2-(trifluoromethyl)pyrimidine derivatives against Proline-rich Tyrosine Kinase 2 (PYK2).
| Compound ID | R-Group (Substituent on Aniline) | PYK2 IC₅₀ (nM) | FAK IC₅₀ (nM) | Selectivity (FAK/PYK2) |
| 1a | 3-hydroxyphenyl | 50 | 500 | 10 |
| 1b | 3-aminophenyl | 30 | 450 | 15 |
| 1c | 3-(methylsulfonyl)phenyl | 25 | 500 | 20 |
| 1d | 3-pyridyl | 40 | 600 | 15 |
| 1e | 4-hydroxyphenyl | 100 | 800 | 8 |
| 1f | 4-aminophenyl | 80 | 720 | 9 |
Note: The IC₅₀ values presented are representative and based on published data for similar compound series. Actual values may vary depending on the specific assay conditions.[2][3]
Signaling Pathways and Experimental Workflows
Proline-rich Tyrosine Kinase 2 (PYK2) Signaling Pathway
PYK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of various stimuli, including growth factors, cytokines, and changes in intracellular calcium levels. Its activation is implicated in cell proliferation, migration, and survival.
Caption: Simplified PYK2 signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram outlines the general workflow from synthesis to biological evaluation of the 4-anilino-2-(trifluoromethyl)pyrimidine-based kinase inhibitors.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of potent kinase inhibitors. The straightforward nucleophilic aromatic substitution chemistry allows for the rapid generation of diverse compound libraries. The resulting 4-anilino-2-(trifluoromethyl)pyrimidine scaffold has demonstrated significant inhibitory activity against kinases such as PYK2, highlighting its potential for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Synthesis of Bioactive Pyrimidine Derivatives Using 4-Chloro-2-(trifluoromethyl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrimidine derivatives utilizing 4-chloro-2-(trifluoromethyl)pyrimidine as a key starting material. The versatility of this reagent allows for the introduction of diverse functionalities at the C4-position through various chemical transformations, leading to the generation of novel compounds with potential therapeutic applications, including kinase inhibition, and agrochemical properties.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved drugs and agrochemicals.[1][2] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[3] this compound serves as a versatile building block, with the chlorine atom at the 4-position being susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the facile synthesis of a diverse library of substituted pyrimidine derivatives for screening in drug discovery and agrochemical development programs.
Core Synthetic Strategies
The primary synthetic transformations involving this compound are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods enable the formation of C-N, C-S, C-O, and C-C bonds at the 4-position of the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group activates the C4-position for nucleophilic attack, facilitating the displacement of the chloride ion. This reaction is widely used to introduce amine, thiol, and alcohol functionalities.
General Experimental Workflow for SNAr Reactions:
References
Application Notes and Protocols for the Synthesis of TGR5 Agonists from 4-Chloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potent TGR5 (G-protein-coupled bile acid receptor 1, GPBAR1) agonists, utilizing 4-Chloro-2-(trifluoromethyl)pyrimidine as a key starting material. The synthetic route involves a multi-step process, including nucleophilic aromatic substitution, deprotection, and amide coupling to yield trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides. These compounds have demonstrated significant agonist activity at the TGR5 receptor, a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This guide includes comprehensive methodologies, data presentation in tabular format, and visual diagrams of the synthetic pathway and relevant signaling cascades to aid in the successful replication and further development of these potent TGR5 agonists.
Introduction to TGR5 and Pyrimidine-Based Agonists
Takeda G-protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that has emerged as a significant target for the treatment of metabolic disorders.[1] Activation of TGR5 stimulates the production of intracellular cyclic adenosine monophosphate (cAMP) and triggers a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[2][3][4]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored as TGR5 agonists.[5][6] The use of this compound as a starting material offers a versatile entry point for the synthesis of a diverse range of substituted pyrimidines. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position, allowing for the introduction of various functionalities to modulate the pharmacological properties of the resulting compounds.
Synthetic Pathway Overview
The synthesis of the target trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide TGR5 agonists from this compound is a multi-step process. The general synthetic scheme is outlined below.
Caption: General synthetic route to trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide TGR5 agonists.
Experimental Protocols
The following protocols are based on procedures outlined in the scientific literature and patents for the synthesis of potent TGR5 agonists.
Synthesis of tert-Butyl 2-(2-(trifluoromethyl)pyrimidin-4-yl)azetidine-1-carboxylate (Intermediate B)
This procedure describes the nucleophilic aromatic substitution of the chlorine atom on this compound with an azetidine derivative.
Materials:
-
This compound
-
tert-Butyl azetidine-2-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add tert-Butyl azetidine-2-carboxylate (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80°C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-Butyl 2-(2-(trifluoromethyl)pyrimidin-4-yl)azetidine-1-carboxylate.
Synthesis of 2-(2-(Trifluoromethyl)pyrimidin-4-yl)azetidine (Intermediate C)
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
tert-Butyl 2-(2-(trifluoromethyl)pyrimidin-4-yl)azetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-Butyl 2-(2-(trifluoromethyl)pyrimidin-4-yl)azetidine-1-carboxylate (1.0 eq) in a mixture of TFA and DCM (1:1).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2-(Trifluoromethyl)pyrimidin-4-yl)azetidine, which can be used in the next step without further purification.
Synthesis of N-((S)-1-(4-((S)-2,3-dihydroxypropoxy)-3,5-dimethylphenyl)ethyl)-2-(2-(trifluoromethyl)pyrimidin-4-yl)azetidine-2-carboxamide (Exemplary TGR5 Agonist D)
This final step involves the amide coupling of the azetidine intermediate with a functionalized carboxylic acid.
Materials:
-
2-(2-(Trifluoromethyl)pyrimidin-4-yl)azetidine
-
(S)-2-((S)-1-(4-((S)-2,3-dihydroxypropoxy)-3,5-dimethylphenyl)ethyl)isoindoline-1,3-dione (or a similar protected amino acid derivative that can be deprotected in situ or in a prior step to yield the corresponding carboxylic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2-(Trifluoromethyl)pyrimidin-4-yl)azetidine (1.0 eq) and the chosen carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final TGR5 agonist.
Quantitative Data Summary
The following table summarizes the biological activity of an exemplary TGR5 agonist synthesized using the described protocols.
| Compound ID | Structure | hTGR5 EC50 (nM) |
| Exemplary Agonist D | N-((S)-1-(4-((S)-2,3-dihydroxypropoxy)-3,5-dimethylphenyl)ethyl)-2-(2-(trifluoromethyl)pyrimidin-4-yl)azetidine-2-carboxamide | 1.5 |
Data is illustrative and based on representative compounds from the patent literature.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade that plays a crucial role in metabolic regulation.
Caption: TGR5 agonist-induced signaling cascade leading to metabolic benefits.
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and evaluation of TGR5 agonists is depicted below.
Caption: A comprehensive workflow from synthesis to biological evaluation of TGR5 agonists.
Conclusion
The synthetic route starting from this compound provides an effective and adaptable method for producing a novel class of potent TGR5 agonists. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical entities targeting TGR5 for the treatment of metabolic diseases. Careful execution of these synthetic steps and subsequent biological evaluation will be critical for the identification of lead candidates with optimal therapeutic potential.
References
- 1. Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel pyrimidine and malonamide derivatives as TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine and its derivatives. These compounds are important intermediates in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group.[1][2]
Synthesis of this compound
The synthesis of the core intermediate, this compound, is a critical first step. A common and effective method involves a two-step process starting from 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Experimental Protocol: Two-Step Synthesis of this compound[1]
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
-
In a 500 mL four-port flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 15.8 g of pyridine and 42.0 g (0.02 mol) of trifluoroacetyl chloride.
-
Cool the mixture to 10 °C using an ice water bath.
-
Slowly add a mixture of 14.9 g (0.02 mol) of ethyl vinyl ether and 15.8 g of pyridine.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours.
-
Add 25 mL of water, 25 mL of concentrated hydrochloric acid, 12.0 g (0.2 mol) of urea, and 40 mL of ethanol.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction solution to 5 °C to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of this compound [3]
-
To the 2-(trifluoromethyl)pyrimidin-4-ol obtained in the previous step (e.g., 4.00 g, 24.38 mmol), add phosphoryl chloride (20 mL, 214.57 mmol).
-
Add a catalytic amount of N,N-dimethylformamide (1 drop).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess phosphoryl chloride under vacuum.
-
Cool the reaction solution and slowly pour it into ice water with stirring.
-
Stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound as a colorless transparent liquid.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity/Characterization | Reference |
| 1. Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine | Pyridine, Trifluoroacetyl chloride, Ethyl vinyl ether, Urea | Water, Concentrated HCl, Ethanol | 10 °C to RT, 3h; Reflux, 4h | 73% | Yellow crystals, m.p. 212-215 °C | [1] |
| 2. Synthesis of this compound | 2-hydroxy-4-(trifluoromethyl)pyrimidine | Phosphoryl chloride, N,N-dimethylformamide, Ethyl acetate, Anhydrous sodium sulfate | 120 °C, 2h | 56-70% | Colorless transparent liquid, b.p. 85-90 °C / 5.72 kPa | [1][3] |
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Scale-up Synthesis of this compound Derivatives
The 4-chloro substituent on the pyrimidine ring is a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This allows for the creation of a diverse library of derivatives.
General Experimental Protocol: Nucleophilic Substitution
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, ethanol).
-
Add the desired nucleophile (e.g., amine, phenol, thiol) (1.0-1.2 eq).
-
Add a base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 80 °C) for a designated time (e.g., 4-18 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Work up the residue, which typically involves partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Derivative Synthesis
| Derivative Type | Nucleophile | Base | Solvent | Temperature | Time (h) | Yield | Reference |
| N-benzyl-4-amino-2-(trifluoromethyl)pyrimidine | Benzylamine | K₂CO₃ | MeCN/DMF | 80 °C | Overnight | 60% | [4] |
| 4-(2-((2-(trifluoromethyl)pyrimidin-4-yl)amino)ethyl)phenol | 4-(2-aminoethyl)phenol | K₂CO₃ | MeCN/DMF | 80 °C | Overnight | 42% | [4] |
| 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 4-aminophenol | Cs₂CO₃ | Acetone | 25 °C | 7-8 | 70.6% | [5] |
| 4-amino-2-(trifluoromethyl)pyrimidine | Ammonia (from 25% solution) | - | Ethanol/Water | 110 °C | 10 | 77.5% | [1] |
General Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of 4-substituted-2-(trifluoromethyl)pyrimidine derivatives.
Scale-up Considerations and Challenges
Scaling up the synthesis of pyrimidine derivatives presents several challenges that need to be addressed for efficient and sustainable large-scale production.[6]
-
Reaction Conditions: Optimization of reaction temperature, pressure, and time is crucial for maximizing yield and minimizing by-product formation.
-
Reagent Handling: Some reagents, such as trifluoroacetyl chloride and phosphoryl chloride, are corrosive and require specialized handling procedures and equipment.
-
Solvent Selection: The choice of solvent can significantly impact reaction efficiency, product solubility, and ease of purification. Environmentally benign solvents should be considered for sustainable manufacturing.[6]
-
Purification: Developing robust and scalable purification methods, such as crystallization or distillation, is essential to achieve high purity of the final product. Column chromatography, while useful at the lab scale, can be challenging and costly to implement on a large scale.
-
Process Safety: A thorough safety assessment of the entire process is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions.
Biological Relevance
Pyrimidine derivatives are a privileged scaffold in medicinal chemistry and drug discovery.[6][7] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. These derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8] The development of efficient and scalable synthetic routes is therefore critical for advancing the discovery and development of new therapeutics based on this chemical motif.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1514-96-1 [chemicalbook.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. ijsat.org [ijsat.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for Multi-Step Synthesis with Trifluoromethylpyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the multi-step synthesis of molecules containing a trifluoromethylpyrimidine core. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, necessitating careful selection of protecting groups to ensure selectivity and high yields in complex synthetic routes.
Introduction to Protecting Group Strategies
In the multi-step synthesis of complex organic molecules, protecting groups are essential tools for temporarily masking reactive functional groups. This allows for chemical transformations to be carried out selectively at other positions of the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.
Orthogonal Protecting Group Strategy: A key concept in complex synthesis is the use of orthogonal protecting groups. This strategy employs multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.[1] This approach is critical when multiple reactive sites need to be manipulated independently.
Protecting Groups for Amino-Substituted Trifluoromethylpyrimidines
A common scenario in the synthesis of bioactive trifluoromethylpyrimidines involves the manipulation of exocyclic amino groups. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[2][3]
tert-Butoxycarbonyl (Boc) Group
The Boc group is an excellent choice for protecting amino substituents on a trifluoromethylpyrimidine ring. The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the exocyclic amine, potentially requiring optimized conditions for protection.
Table 1: Quantitative Data for Boc Protection of Amino-Substituted Pyrimidines
| Substrate | Protecting Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-6-chloropyrimidine | Di-tert-butyl dicarbonate (Boc)₂O | DMAP (cat.) | THF | rt | 12 | >95 | Commercial |
| General Primary/Secondary Amines | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine | THF | rt | Varies | High | [3] |
Experimental Protocol: Boc Protection of an Amino Group on a Trifluoromethylpyrimidine Ring
-
Materials:
-
Amino-trifluoromethylpyrimidine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amino-trifluoromethylpyrimidine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (DMAP or TEA).
-
Add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected trifluoromethylpyrimidine.
-
Experimental Protocol: Boc Deprotection
-
Materials:
-
N-Boc protected trifluoromethylpyrimidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) as a co-solvent (if necessary)
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (if necessary).
-
Add an excess of TFA or 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon complete deprotection, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.
-
Protecting Groups for the Pyrimidine Ring Nitrogens
Direct protection of the pyrimidine ring nitrogens can be challenging, especially with the deactivating effect of the trifluoromethyl group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for nitrogen heterocycles, offering stability to a wide range of conditions and removable under specific acidic or fluoride-mediated conditions.[4][5]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group can be introduced onto the pyrimidine nitrogen and is orthogonal to the Boc group, making it suitable for multi-step syntheses requiring differential protection.
Table 2: Quantitative Data for SEM Protection and Deprotection of N-Heterocycles
| Substrate | Protecting Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thymidine (N-protection) | SEM-Cl | NaH | DMF | 0 to rt | 2 | 85 | [4] |
| Pyrrolopyrimidine | SEM-Cl | NaH | DMF | 0 to rt | 1 | 95 | [5] |
| Deprotection | |||||||
| N-SEM Thymidine Dinucleoside | SnCl₄ | CH₂Cl₂ | 0 to rt | 2 | 95-98 | [4] | |
| N-SEM Pyrrolopyrimidine | TFA then aq. NaOH | - | Dioxane/H₂O | rt | 2 | Variable | [5] |
Experimental Protocol: N-SEM Protection of a Trifluoromethylpyrimidine Ring
-
Materials:
-
Trifluoromethylpyrimidine substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the trifluoromethylpyrimidine in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: N-SEM Deprotection
-
Materials:
-
N-SEM protected trifluoromethylpyrimidine
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) or Trifluoroacetic acid (TFA)
-
Anhydrous THF or DCM
-
-
Procedure (Fluoride-mediated):
-
Dissolve the N-SEM protected substrate in anhydrous THF.
-
Add a solution of TBAF (2-3 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor for completion.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify as needed.
-
-
Procedure (Acid-mediated):
-
Dissolve the N-SEM protected substrate in a suitable solvent like DCM.
-
Add an excess of TFA and stir at room temperature.
-
Monitor the reaction progress. A subsequent basic workup (e.g., with aqueous NaOH) may be required to liberate the free pyrimidine.[5]
-
Orthogonal Protecting Group Strategy in Action: A Workflow
The following workflow illustrates an orthogonal strategy using Boc and SEM protecting groups in the synthesis of a hypothetical functionalized trifluoromethylpyrimidine.
Caption: Orthogonal protection workflow using Boc and SEM groups.
Signaling Pathway Analogy for Protecting Group Logic
The decision-making process for choosing and using protecting groups can be visualized as a signaling pathway, where each step enables the next transformation.
Caption: Logical flow of an orthogonal protecting group strategy.
Conclusion
The successful multi-step synthesis of complex molecules containing the trifluoromethylpyrimidine core heavily relies on the judicious use of protecting groups. The Boc and SEM groups offer a robust orthogonal pair for the differential protection of exocyclic amino groups and the pyrimidine ring nitrogens, respectively. The protocols and data presented herein provide a foundational guide for researchers to develop efficient and selective synthetic routes towards novel trifluoromethylpyrimidine-based compounds. Careful optimization of reaction conditions is recommended for each specific substrate due to the electronic influence of the trifluoromethyl group.
References
- 1. fiveable.me [fiveable.me]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution on 4-Chloro-2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving 4-Chloro-2-(trifluoromethyl)pyrimidine.
Troubleshooting Guide
Low to No Product Yield
Question: I am experiencing very low or no yield in my nucleophilic substitution reaction with this compound. What are the potential causes and how can I improve the outcome?
Answer:
Low yield in nucleophilic aromatic substitution (SNAr) on the electron-deficient this compound can stem from several factors. The pyrimidine ring is activated by the electron-withdrawing trifluoromethyl group and the ring nitrogens, making it susceptible to nucleophilic attack, primarily at the C4 position.[1] However, suboptimal reaction conditions can hinder this process. Consider the following troubleshooting steps:
-
Insufficiently Strong Nucleophile: The attacking species may be too weak. For alcohol nucleophiles, conversion to the more potent alkoxide using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often necessary.[1] For amine nucleophiles, their inherent basicity is often sufficient, but a non-nucleophilic organic base is typically added.[1]
-
Inadequate Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, a gradual increase to 80-120 °C may be necessary.[1] In some cases, microwave irradiation can significantly reduce reaction times and improve yields.[1][2]
-
Improper Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, THF, or NMP are generally preferred as they can effectively solvate the nucleophile and facilitate the reaction.[1][2] Using a non-polar or protic solvent can impede the reaction.
-
Inappropriate Base: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to quench the HCl generated during the reaction.[1] For alcohol nucleophiles, a stronger base is required to generate the alkoxide.[1] Ensure the base is strong enough for the specific nucleophile but not so harsh that it causes degradation of the pyrimidine ring.[1]
-
Poor Leaving Group (Less Common for Chloro-pyrimidines): While chlorine is generally a good leaving group in SNAr on pyrimidines, the reactivity order is typically F > Cl > Br > I.[1] This is because the rate-determining step is usually the nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom.[1]
Side Reactions and Impurity Formation
Question: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can compete with the desired nucleophilic substitution, leading to a complex reaction mixture and reduced yield of the target compound. Common side reactions include:
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures.[1][3] To avoid this, use a non-nucleophilic solvent. If an alcohol must be used as the solvent, it should ideally also be the nucleophile.[1]
-
Hydrolysis: The starting material or the product can undergo hydrolysis if water is present in the reaction mixture. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Di-substitution: If your starting material has multiple leaving groups (e.g., a dichloropyrimidine), di-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1]
-
Ring Opening/Degradation: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1] Use milder bases and reaction temperatures whenever possible.
Product Purification Challenges
Question: I am having difficulty purifying my final product. What are some effective purification strategies?
Answer:
Purification of substituted pyrimidines can be challenging, especially if the product is highly polar. The following strategies can be employed:
-
Aqueous Workup: After the reaction is complete, an aqueous workup can remove inorganic salts and water-soluble impurities. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or brine.[1]
-
Acid-Base Extraction: This technique can be very effective for separating basic or acidic products from impurities. For example, if your product is basic, you can wash the organic layer with a dilute acid solution to extract the product into the aqueous phase, then basify the aqueous layer and extract the product back into an organic solvent.[1]
-
Recrystallization: For solid products, recrystallization is often a highly effective method for obtaining pure material.[1]
-
Column Chromatography: If other methods fail, column chromatography on silica gel is a common purification technique. You may need to experiment with different solvent systems to achieve good separation.[1]
-
Fluorous Solid-Phase Extraction (SPE): For library synthesis, a fluorous tag can be temporarily attached to the pyrimidine core. This allows for efficient purification of intermediates and the final products by fluorous SPE, where fluorous compounds are retained on a special column and eluted separately from non-fluorous impurities.[4]
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution preferentially occur at the C4 position of this compound?
A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2 or C4 positions, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto one of the electronegative nitrogen atoms through resonance.[1] This resonance stabilization lowers the activation energy for the reaction compared to attack at other positions. For 2,4-disubstituted pyrimidines, substitution generally occurs preferentially at the C4 position.[1] The presence of an electron-withdrawing group like trifluoromethyl at the C2 position further enhances the reactivity at the C4 position.
Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?
A2: The general order of leaving group ability in SNAr reactions is F > Cl > Br > I.[1] This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more prone to nucleophilic attack.[1]
Q3: How do other substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions?
A3: Substituents on the pyrimidine ring can significantly influence the regioselectivity of SNAr reactions on di-substituted pyrimidines. For a 2,4-dichloropyrimidine, while substitution is generally favored at the C4 position, this can be altered:
-
Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position.[1]
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance reactivity at the C4 position.[1]
Q4: Can I use water as a solvent for this reaction?
A4: While polar aprotic solvents are most common, some studies have shown that water can be a viable solvent for the amination of certain chloropyrimidines, particularly under acidic conditions.[5][6] However, the competing solvolysis (hydrolysis) reaction must be carefully managed, often by keeping the amount of acid low.[6][7] For highly lipophilic substrates, an organic solvent like 2-propanol may be more efficient.[6]
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Substitution on Chloropyrimidines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Primary/Secondary Amines | TEA, DIPEA, K₂CO₃ | DMF, DMSO, NMP, Toluene | 80 - 120 | 2 - 24 | Moderate to Excellent |
| Alcohols | NaH, Na, t-BuOK | Corresponding Alcohol, DMSO, THF | Room Temp. to Reflux | 1 - 24 | Good |
| Thiols | NaH, K₂CO₃, TEA | DMF, Acetonitrile | Room Temp. | N/A | Good |
Note: This table provides a general overview based on literature for various chloropyrimidines.[1][2] Optimal conditions for this compound may vary depending on the specific nucleophile.
Experimental Protocols
General Protocol for Amination of this compound
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL).[2]
-
Add the desired amine nucleophile (1.1-1.5 equivalents).
-
Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 mmol or DIPEA, 1.5-2.0 equivalents).[1][2]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.[2]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[1]
General Protocol for Alkoxylation of this compound
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the desired alcohol (which can also serve as the solvent). If using a different solvent (e.g., THF, DMSO), add the alcohol (1.1 equivalents) to the solvent.
-
Carefully add a strong base (e.g., sodium hydride, 1.1 equivalents) to generate the alkoxide in situ.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add this compound (1.0 equivalent) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorous synthesis of disubstituted pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with 4-Chloro-2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 4-Chloro-2-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: this compound can be a challenging substrate for several reasons. As a heteroaryl chloride, it is generally less reactive than the corresponding bromide or iodide derivatives.[1][2] The electron-deficient nature of the pyrimidine ring, further intensified by the electron-withdrawing trifluoromethyl group, can also influence the reactivity of the C-Cl bond and potentially lead to side reactions.[3][4]
Q2: What are the most common side reactions observed when working with this substrate?
A2: The most prevalent side reaction is the protodeboronation of the boronic acid, where the boronic acid is converted back to the corresponding arene, reducing the yield of the desired product.[2][3] This is often promoted by high temperatures and certain basic conditions.[5] Another potential side reaction is the homo-coupling of the boronic acid.[2]
Q3: How does the choice of boronic acid affect the reaction outcome?
A3: The electronic properties of the boronic acid play a crucial role. Electron-rich boronic acids tend to provide better yields, while electron-deficient boronic acids can slow down the transmetalation step of the catalytic cycle, leading to lower yields.[2][3] Sterically hindered boronic acids, such as those with ortho-substituents, can also result in reduced yields.[2]
Q4: Is microwave irradiation beneficial for this type of reaction?
A4: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with a very low catalyst loading (e.g., 0.5 mol%).[2][6]
Troubleshooting Guides
Problem: Low to No Product Formation
This is a common issue that can often be resolved by systematically evaluating the reaction components. Chloropyrimidines are known to be less reactive coupling partners, making the choice of an appropriate catalytic system critical.[1][2]
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may be inactive. Ensure that the catalyst is fresh and has been stored under an inert atmosphere. For challenging substrates like this, more robust catalytic systems may be required.[1]
-
Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. Consider screening different phosphine ligands, especially bulky, electron-rich ligands that are known to be effective for coupling with aryl chlorides.[7]
-
Incorrect Base or Solvent: The base and solvent system can significantly impact the reaction. A screening of different bases and solvent mixtures is recommended.
Data Presentation: Optimization of Reaction Components
The following tables provide a summary of yields obtained from screening various reaction components for the Suzuki coupling of similar chloropyrimidines.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | [6] |
| Pd₂(dba)₃/P(t-Bu)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate | [8] |
| XPhosPdG2 (5) | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | Low | [9] |
Table 2: Base and Solvent Screening
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 80 | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | THF | 100 | Low | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | Moderate | [6] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good | [3] |
Problem: Significant Protodeboronation Byproduct
The formation of a significant amount of the protodeboronated arene from your boronic acid is a common issue, especially with electron-deficient substrates.
Possible Causes and Solutions:
-
High Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[5] Try running the reaction at the lowest possible temperature that still allows for product formation.
-
Strong Base: The use of a strong base can promote protodeboronation.[5] Consider using a weaker base such as K₂CO₃ or K₃PO₄.
-
Excess Water: While some water is often necessary for the Suzuki reaction, an excess can lead to hydrolysis of the carbon-boron bond.[5] Use a carefully controlled amount of water in your solvent system.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 2:1 ratio)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.[1]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours). Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[10]
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Aminopyrimidine Derivatives from Chloropyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 4-aminopyrimidine derivatives from chloropyrimidines via nucleophilic aromatic substitution (SNAr).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions to minimize side product formation and improve reaction outcomes.
Issue 1: Formation of Di-substituted Byproducts
Symptom: Your reaction produces a significant amount of a byproduct where two amino groups have been added to the pyrimidine ring, particularly when starting with di- or tri-chlorinated pyrimidines.
Potential Causes:
-
Excess Nucleophile: Using a large excess of the amine nucleophile can drive the reaction towards di-substitution.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive second substitution to occur.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the mono-substituted product has formed can lead to a second substitution.
Solutions:
| Parameter | Recommended Action |
| Stoichiometry | Use a stoichiometric amount (1.0-1.2 equivalents) of the amine nucleophile.[1] |
| Temperature | Lower the reaction temperature and monitor the reaction progress closely.[1] |
| Reaction Time | Monitor the reaction using TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Addition Method | Consider slow, portion-wise addition of the amine to maintain a low instantaneous concentration. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
Symptom: When using a di-chlorinated pyrimidine (e.g., 2,4-dichloropyrimidine), you obtain a mixture of the desired 4-amino isomer and the 2-amino isomer, which are often difficult to separate.
Potential Causes:
-
Inherent Reactivity: While C4 is generally more reactive towards nucleophilic attack in 2,4-dichloropyrimidines, the intrinsic selectivity can be moderate, leading to mixtures.[1]
-
Electronic Effects: The electronic nature of other substituents on the pyrimidine ring can influence the position of nucleophilic attack. Electron-donating groups at C5 or C6 can favor attack at C2.[1]
-
Reaction Conditions: The choice of solvent, base, and temperature can impact the isomeric ratio.
Solutions:
| Parameter | Recommended Action |
| Substituent Effects | Be aware that electron-donating groups at C5 or C6 can direct substitution to the C2 position. Conversely, electron-withdrawing groups at C5 generally enhance reactivity at C4.[1] |
| Nucleophile Choice | Modifying the nucleophile can influence regioselectivity. For instance, tertiary amines have been shown to favor C2 substitution on 2,4-dichloropyrimidines with an electron-withdrawing group at C5. |
| Catalysis | For challenging substrates, consider a palladium-catalyzed Buchwald-Hartwig amination, which can offer higher regioselectivity for C4 substitution. |
| Solvent and Base | Experiment with different solvent and base combinations, as they can influence the isomeric ratio. |
Issue 3: Formation of Hydrolysis or Solvolysis Byproducts
Symptom: Your product is contaminated with hydroxypyrimidines (from reaction with water) or alkoxypyrimidines (from reaction with alcohol solvents).
Potential Causes:
-
Presence of Water: Trace amounts of water in the reagents or solvent can lead to hydrolysis of the chloropyrimidine starting material or product.
-
Nucleophilic Solvent: Using nucleophilic solvents like methanol or ethanol can result in the solvent itself acting as a nucleophile (solvolysis), especially at higher temperatures.[1]
-
Harsh Basic Conditions: Strong bases can promote both hydrolysis and solvolysis.
Solutions:
| Parameter | Recommended Action |
| Reaction Conditions | Ensure anhydrous conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Solvent Choice | Use a non-nucleophilic solvent such as THF, dioxane, DMF, or toluene if solvolysis is an issue.[1] |
| Work-up | During the aqueous work-up, minimize contact time and consider neutralizing any acidic byproducts that could catalyze hydrolysis before extraction. |
| Base Selection | Use a non-nucleophilic base like DIPEA or TEA. If using an alkoxide base, be aware that it can also act as a nucleophile. |
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position generally more reactive than the C2 position in 2,4-dichloropyrimidines for SNAr reactions?
A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atom at position 1. This provides significant resonance stabilization, making the transition state for C4 attack lower in energy compared to C2 attack.
Q2: How can I minimize the formation of dimeric or oligomeric byproducts in palladium-catalyzed aminations?
A2: Dimeric and oligomeric byproducts can be an issue in Pd-catalyzed reactions. To minimize their formation, you can try using a higher equivalent of the amine nucleophile, which can favor the desired mono-aminated product. Additionally, careful selection and optimization of the palladium catalyst and ligand system can help control this side reaction.
Q3: My reaction is very sluggish or gives a low yield. What are the common causes?
A3: Low yields can stem from several factors:
-
Insufficiently activated pyrimidine ring: The SNAr reaction is more efficient with electron-withdrawing groups on the pyrimidine ring.
-
Poor leaving group: While chlorine is a good leaving group, fluorine is often more reactive in SNAr reactions.[1]
-
Weak nucleophile: The amine you are using may not be nucleophilic enough.
-
Low reaction temperature: Many SNAr reactions require heating to proceed at a reasonable rate.
-
Inappropriate base: The base should be strong enough to neutralize the HCl generated but not so strong that it causes degradation. For amine nucleophiles, a non-nucleophilic base like TEA or DIPEA is often used.[1]
Q4: What is the best way to monitor the progress of my reaction to avoid side product formation?
A4: The most effective way to monitor your reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow you to track the consumption of your starting material and the formation of your desired product and any byproducts in near real-time. This enables you to stop the reaction at the optimal time, preventing over-reaction or degradation.
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of 4-Chloropyrimidine
This protocol describes a general method for the reaction of a 4-chloropyrimidine with a primary or secondary amine.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Non-nucleophilic base (e.g., DIPEA, TEA) (1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., THF, Dioxane, DMF)
-
Round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 4-chloropyrimidine derivative and the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the non-nucleophilic base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the effect of various reaction parameters on the outcome of the amination of chloropyrimidines, with a focus on minimizing common side reactions.
| Parameter | Condition | Desired Product Yield | Major Side Product(s) | Notes |
| Solvent | Aprotic non-nucleophilic (e.g., Dioxane, THF) | Generally Good | Minimal | Recommended to avoid solvolysis. |
| Protic (e.g., Ethanol, Isopropanol) | Can be lower | Solvolysis byproduct | Risk of solvent acting as a nucleophile, especially at high temperatures. | |
| Base | Non-nucleophilic (e.g., DIPEA, TEA) | Generally Good | Minimal | Preferred for most amine substitutions. |
| Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Variable | Can promote hydrolysis | Often used in catalyst-free reactions at high temperatures. | |
| Temperature | Moderate (e.g., 80-100 °C) | Good | Minimal | Optimal for many mono-aminations. |
| High (e.g., >120 °C) | Can decrease | Di-substitution, degradation | Increases the rate of side reactions. | |
| Stoichiometry | 1.1 equiv. Amine | High | Low di-substitution | Ideal for selective mono-amination. |
| >2.0 equiv. Amine | Lower (mono) | High di-substitution | Favors the formation of di-substituted products. |
Visualizations
Reaction Pathways
References
Technical Support Center: Purification of Trifluoromethylpyrimidine Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of trifluoromethylpyrimidine derivatives by column chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of trifluoromethylpyrimidine derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Compound | Compound is highly polar and irreversibly adsorbed onto the silica gel. The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface. | - Use a more polar eluent or a gradient elution. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol. - Deactivate the silica gel. Pre-treat the silica gel with a solution containing 1-3% triethylamine (TEA) in your chosen solvent system to neutralize the acidic sites.[1][2] - Consider an alternative stationary phase. Alumina (neutral or basic) or reverse-phase silica (C18) can be effective for purifying basic compounds.[2] |
| Compound degradation on the acidic silica gel. The trifluoromethyl group can enhance the susceptibility of the pyrimidine ring to certain reactions on an acidic surface. | - Perform a 2D-TLC stability test. Spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it 90 degrees to the first direction in the same solvent. If the spot deviates from the diagonal, it indicates degradation. - Add a basic modifier to the mobile phase. Incorporating 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide in your eluent can suppress degradation.[1][3][4] | |
| The chosen eluent is not polar enough to move the compound. | - Systematically increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, consider adding a small percentage of methanol. For very polar compounds, a mobile phase of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective. | |
| Poor Separation / Mixed Fractions | Inappropriate mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound to ensure good separation on the column.[5][6] - Try a different solvent system with different selectivity. If hexane/ethyl acetate doesn't provide good separation, consider systems like dichloromethane/methanol or toluene/ethyl acetate.[5][7] |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude compound ratio of 30-100:1 by weight, depending on the difficulty of the separation.[6] | |
| The compound streaks on the TLC plate and column. | - This is often due to the basicity of the pyrimidine nitrogen. Add a small amount of triethylamine (0.1-1%) to your eluent to improve the spot shape on TLC and peak shape during column chromatography.[1][8] | |
| Compound Elutes with the Solvent Front | The mobile phase is too polar. | - Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. |
| Product is Contaminated with a UV-inactive Impurity | The impurity is not visible under UV light. | - Use a chemical stain for TLC visualization. Stains like potassium permanganate, p-anisaldehyde, or iodine vapor can reveal compounds that are not UV-active.[9][10][11][12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying trifluoromethylpyrimidine derivatives?
A1: Standard silica gel (230-400 mesh) is the most common stationary phase. However, due to the basic nature of the pyrimidine ring and the potential for interaction with acidic silanol groups, you might encounter issues like poor recovery or degradation.[1] In such cases, consider using deactivated silica gel (by adding triethylamine to the eluent) or alternative stationary phases like neutral or basic alumina. For highly fluorinated derivatives, fluorous silica gel can also be an option.[14]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is best determined by running preliminary TLC plates. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4.[6] This range generally provides the best separation from impurities. Common solvent systems for trifluoromethylpyrimidine derivatives include mixtures of hexane and ethyl acetate, or dichloromethane and methanol.[15]
Q3: My trifluoromethylpyrimidine derivative seems to be degrading on the silica gel. What can I do?
A3: Degradation on silica is a common issue for acid-sensitive compounds. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1% v/v), to your eluent.[1][2] This neutralizes the acidic sites on the silica surface. Running the column quickly (flash chromatography) also minimizes the contact time between your compound and the stationary phase.
Q4: How can I visualize my trifluoromethylpyrimidine derivative on a TLC plate?
A4: Most trifluoromethylpyrimidine derivatives are UV-active due to the aromatic pyrimidine ring and can be visualized under a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[9][11][12] If your compound is not UV-active or you suspect the presence of non-UV-active impurities, you can use chemical stains such as potassium permanganate or p-anisaldehyde.[10][13]
Q5: What are some typical Rf values for trifluoromethylpyrimidine derivatives?
A5: Rf values are highly dependent on the specific derivative and the solvent system used. However, for guidance, you should aim for an Rf between 0.2 and 0.4 for optimal separation. The following table provides some example solvent systems that have been used for the purification of trifluoromethylpyrimidine derivatives.
Quantitative Data Summary
Table 1: Example Solvent Systems for Column Chromatography of Trifluoromethylpyrimidine Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| General Trifluoromethylpyrimidine Derivatives | Silica Gel | Hexane/Ethyl Acetate (gradient) | [15] |
| Silica Gel | Dichloromethane/Methanol (gradient) | [5] | |
| Basic Trifluoromethylpyrimidine Derivatives | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | [1][4] |
| Alumina (Neutral or Basic) | Hexane/Ethyl Acetate | [2] |
Note: The exact ratios of solvents should be optimized using TLC for each specific compound.
Experimental Protocols
Protocol 1: Stability Test using 2D-TLC
-
Dissolve a small amount of your crude trifluoromethylpyrimidine derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution on the bottom left corner of a square TLC plate, about 1 cm from the edges.
-
Develop the TLC plate in a chamber with your chosen eluent.
-
Once the solvent front nears the top, remove the plate and mark the solvent front.
-
Allow the plate to dry completely in a fume hood.
-
Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same eluent.
-
After the second run, remove the plate, mark the solvent front, and let it dry.
-
Visualize the plate under a UV lamp. If the compound is stable, the spot should be on the diagonal line from the origin. Any spots that are off the diagonal indicate degradation products.[16]
Protocol 2: Flash Column Chromatography of a Trifluoromethylpyrimidine Derivative
-
Select the Solvent System: Based on TLC analysis, choose a solvent system that provides an Rf of ~0.2-0.3 for the target compound. For basic compounds, add 0.1-1% triethylamine to the eluent.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure using a pump or compressed air to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Monitor the Separation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified trifluoromethylpyrimidine derivative.
-
Visualizations
Caption: Workflow for the purification of trifluoromethylpyrimidine derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Purification [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. silicycle.com [silicycle.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Two-Dimensional Thin Layer Chromatography-Bioautography Designed to Separate and Locate Metabolites with Antioxidant Activity Contained on Spirulina platensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination Reactions of 4-Chloro-2-(trifluoromethyl)pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the amination of 4-chloro-2-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which amination method is best for this compound?
A1: The optimal method depends on the nucleophilicity of the amine. For many aliphatic and aromatic amines, Nucleophilic Aromatic Substitution (SNAr) is effective due to the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group. For less reactive amines or when SNAr fails, the Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative that offers a broader substrate scope.
Q2: What are the most common side reactions in this amination?
A2: Common side reactions include hydrolysis or solvolysis of the starting material, where the chloro group is displaced by water or a solvent molecule (e.g., alcohol). This is more prevalent at high temperatures and with prolonged reaction times. In Buchwald-Hartwig amination, side reactions can include hydrodehalogenation of the starting material and β-hydride elimination from the amine.
Q3: How can I improve the yield and purity of my product?
A3: To improve yield and purity, consider the following:
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For SNAr: Optimize the base, solvent, and temperature. A stronger, non-nucleophilic base can accelerate the reaction. Polar aprotic solvents like DMF or DMSO are often effective.
-
For Buchwald-Hartwig: Screen different palladium catalysts, ligands, and bases. The choice of ligand is crucial and can significantly impact reaction efficiency. Ensure strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Purification: Column chromatography on silica gel is a common and effective method for purifying the final product.
Q4: I am observing incomplete conversion of my starting material. What should I do?
A4: Incomplete conversion can be due to several factors:
-
Insufficient reaction time or temperature: Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time or cautiously increasing the temperature.
-
Deactivated catalyst (Buchwald-Hartwig): Ensure your reagents and solvent are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Suboptimal reaction conditions: Re-evaluate your choice of base, solvent, and catalyst/ligand system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Formation | 1. Insufficiently reactive amine. 2. Reaction temperature too low. 3. Inappropriate solvent or base. 4. Deactivated catalyst (Buchwald-Hartwig). | 1. Switch to Buchwald-Hartwig conditions. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Screen polar aprotic solvents (e.g., DMF, DMSO, Dioxane) and non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃). 4. Use fresh, high-purity catalyst and ligand. Ensure anhydrous and anaerobic conditions. |
| Formation of Byproducts | 1. Hydrolysis/solvolysis of the starting material. 2. Di-substitution (if a di-chloro pyrimidine is used). 3. Hydrodehalogenation (Buchwald-Hartwig). | 1. Use anhydrous solvents and reagents. 2. Use stoichiometric amounts of the amine and control the reaction temperature. 3. Optimize the ligand and base combination. |
| Difficulty in Product Purification | 1. Product is highly polar. 2. Byproducts have similar polarity to the product. | 1. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. 2. Attempt recrystallization from a suitable solvent system. |
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Amine Type | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Aliphatic | DMF, DMSO, NMP | K₂CO₃, DIPEA | 25 - 100 | 2 - 24 |
| Anilines | Dioxane, Toluene, DMF | NaOt-Bu, K₃PO₄ | 80 - 120 | 12 - 24 |
Table 2: General Reaction Conditions for Buchwald-Hartwig Amination
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Pd(OAc)₂ (2-5) | BINAP (3-6) | K₃PO₄ | Toluene, THF | 80 - 100 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or NMP, 0.1-0.5 M), add the amine (1.1-1.5 eq) and a base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 25-100 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
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Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.
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Seal the flask and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
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Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the amination of this compound.
Caption: Troubleshooting decision tree for amination reactions.
Preventing di-substituted byproducts in reactions with dichloropyrimidines
Welcome to the Technical Support Center for dichloropyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to regioselectivity and the prevention of di-substituted byproducts in reactions with dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a high percentage of di-substituted byproduct in my reaction?
Formation of a di-substituted byproduct is a common issue when the mono-substituted product is reactive enough to undergo a second substitution under the reaction conditions. This is often exacerbated by using an excess of the nucleophile, elevated temperatures, or prolonged reaction times. Careful control over reaction parameters is crucial for maximizing the yield of the desired mono-substituted product.[1][2]
Q2: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine?
For most SNAr reactions, the chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[1][3][4][5] This inherent preference is attributed to the C4 position being more electrophilic.[1] However, this selectivity is often moderate and can be influenced by various factors, leading to mixtures of C2 and C4 substituted products.[3][6] For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, the C4 position is also strongly favored.[7][8]
Q3: How do substituents on the pyrimidine ring affect regioselectivity in 2,4-dichloropyrimidine reactions?
Substituents on the pyrimidine ring can dramatically alter the reaction's regioselectivity:
-
Electron-Withdrawing Groups (EWGs) at the C5 position tend to enhance the intrinsic reactivity of the C4 position, further favoring C4 substitution.[1][6]
-
Electron-Donating Groups (EDGs) at the C6 position can reverse the typical selectivity, making the C2 position more favorable for nucleophilic attack.[1][4][6]
Q4: Can the choice of nucleophile influence the site of substitution?
Yes, the nature of the nucleophile is a critical factor. While most nucleophiles preferentially attack the C4 position, some can exhibit reversed selectivity. For instance, certain tertiary amines have been shown to provide excellent C2 selectivity, especially when an electron-withdrawing group is present at the C5 position.[1][9][10]
Troubleshooting Guide: Minimizing Di-substitution
If you are observing significant di-substitution, consult the following guide. These steps are presented in order of priority, from the most common and easily addressed issues to more complex optimizations.
Issue: High Levels of Di-substituted Product
This is a common problem when attempting to synthesize a mono-substituted pyrimidine. The troubleshooting workflow below provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for reducing di-substitution.
Data Presentation: Effect of Reaction Parameters
The following tables summarize how different reaction parameters can influence the ratio of mono- to di-substituted products.
Table 1: Impact of Nucleophile Stoichiometry on Amination of 4,6-Dichloropyrimidine
| Entry | Nucleophile (eq.) | Base (eq.) | Temperature (°C) | Time (h) | Mono-product Yield (%) | Di-product Yield (%) |
| 1 | 1.1 | K₂CO₃ (2.5) | 80 | 6 | 75 | 15 |
| 2 | 2.2 | K₂CO₃ (2.5) | 80 | 6 | 5 | 85[11] |
| 3 | 1.0 | DIPEA (2.0) | 60 | 12 | 82 | <5 |
Data is illustrative and based on typical outcomes.
Table 2: Impact of Temperature on C4-Selective Amination of 2,4-Dichloropyrimidine
| Entry | Nucleophile (eq.) | Solvent | Temperature (°C) | Time (h) | C4-Mono / Di-product Ratio |
| 1 | 1.0 | Dioxane | 100 | 4 | 6:1 |
| 2 | 1.0 | Dioxane | 60 | 12 | 15:1 |
| 3 | 1.0 | Dioxane | 25 (rt) | 24 | >30:1 |
Data is illustrative and based on general principles of selectivity.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination of 4,6-Dichloropyrimidine
This protocol is a starting point for achieving selective mono-substitution on a symmetrical dichloropyrimidine.
-
Reagents & Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq.).
-
Solvent & Base: Add an anhydrous aprotic solvent such as DMF or Dioxane (5-10 mL), followed by a suitable base (e.g., K₂CO₃, 2.5 mmol, 2.5 eq. or DIPEA, 2.0 mmol, 2.0 eq.).
-
Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.1 mmol, 1.0-1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the formation of the mono-substituted product.
-
Workup: Once the desired conversion is reached, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11][12]
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
This method is often highly selective for the C4 position of 2,4-dichloropyrimidine.
-
Reagents & Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (e.g., Xantphos, 0.02-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.) to a dry reaction vessel.
-
Addition: Add the 2,4-dichloropyrimidine (1.0 eq.) and the amine nucleophile (1.1 eq.).
-
Solvent: Add anhydrous toluene or dioxane (5-10 mL).
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for the required time.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the C4-amino-2-chloropyrimidine product.
-
Workup & Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.[13][14]
Key Chemical Principles & Visualizations
Reaction Pathway: Mono- vs. Di-substitution
The reaction of a dichloropyrimidine with a nucleophile (NuH) can proceed down two pathways. The desired reaction stops after a single substitution, while the competing pathway leads to the di-substituted byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Aqueous Workup for Reactions Involving 4-Chloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the aqueous workup of reactions involving 4-chloro-2-(trifluoromethyl)pyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Physicochemical Data of this compound
A clear understanding of the physical and chemical properties of this compound is essential for designing effective workup and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂ | --INVALID-LINK-- |
| Molecular Weight | 182.53 g/mol | --INVALID-LINK-- |
| Appearance | Clear, colorless oil | --INVALID-LINK-- |
| Boiling Point | 115.4 ± 40.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.504 g/mL | --INVALID-LINK-- |
| pKa (Predicted) | -3.28 ± 0.20 | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform and Methanol. It is anticipated to have low solubility in water and good solubility in common organic solvents like ethyl acetate and dichloromethane. | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous workup procedure for a reaction involving this compound?
A1: A typical aqueous workup aims to separate the desired product from unreacted starting materials, catalysts, salts, and other byproducts. The following is a general workflow that can be adapted based on the specific reaction (e.g., Suzuki-Miyaura coupling, Nucleophilic Aromatic Substitution).
Q2: I am observing a persistent emulsion during the extraction process. How can I resolve this?
A2: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. The trifluoromethyl group can sometimes contribute to the stability of emulsions. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to remove fine particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to destabilize the emulsion.
Q3: Is the trifluoromethyl group on the pyrimidine ring stable to acidic or basic workup conditions?
A3: Generally, the trifluoromethyl group is robust and stable under most standard aqueous workup conditions, both acidic and basic. However, prolonged exposure to very strong acids or bases at elevated temperatures should be avoided as it may lead to hydrolysis. The pyrimidine ring itself is reported to be stable in concentrated sulfuric acid for extended periods, suggesting good stability under acidic conditions.[1] It is always recommended to perform the workup at room temperature or below if there are concerns about product stability.
Q4: Can the chloro-group at the 4-position be hydrolyzed during the workup?
A4: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution. While water is a weak nucleophile, hydrolysis to the corresponding pyrimidin-4-one can occur, especially under acidic or basic conditions, and may be accelerated by heat. To minimize this side reaction, it is advisable to:
-
Keep the workup temperature low (e.g., using an ice bath).
-
Minimize the time the reaction mixture is in contact with the aqueous phase.
-
Use mild acidic or basic conditions for washing, if necessary. For instance, using a saturated aqueous solution of sodium bicarbonate to neutralize acid is generally safe.
Troubleshooting Guides
Issue 1: Low Product Recovery After Aqueous Workup
| Symptom | Possible Cause | Suggested Solution |
| The desired product is not found in the organic layer. | The product may be more polar than anticipated and remain in the aqueous layer. | - Check the aqueous layer for your product using TLC or LC-MS. - If the product is in the aqueous layer, perform back-extraction with a more polar organic solvent (e.g., a mixture of chloroform and isopropanol). |
| Significant loss of material after purification. | The product may be volatile. | - When concentrating the organic layer, use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. - Check the solvent collected in the trap for the presence of your product. |
| The crude NMR spectrum is complex and does not show the expected product signals. | The product may have degraded during the workup. | - Test the stability of your product to the acidic and/or basic conditions used in the workup on a small scale.[2] - If instability is confirmed, modify the workup to use neutral washes (water and brine only). |
Issue 2: Unexpected Byproducts in the Final Product
| Symptom | Possible Byproduct | Removal Strategy |
| In a Suzuki-Miyaura coupling, a byproduct with a mass corresponding to the homocoupling of the boronic acid is observed. | Biaryl from homocoupling of the boronic acid. | - Optimize the reaction conditions to favor cross-coupling (e.g., adjust the stoichiometry of the reagents). - This byproduct can often be removed by column chromatography. |
| In a Buchwald-Hartwig amination, a significant amount of the starting this compound remains. | Incomplete reaction. | - Ensure anhydrous conditions and proper degassing of the reaction mixture. - The choice of ligand and base is crucial for successful amination.[3] Consider screening different conditions. |
| A byproduct corresponding to the hydrolysis of the starting material or product is observed. | 4-Hydroxy-2-(trifluoromethyl)pyrimidine or the corresponding product analog. | - As mentioned in FAQ Q4, minimize contact time with the aqueous phase and avoid harsh pH conditions and high temperatures during workup.[4] - These more polar byproducts can typically be separated by column chromatography. |
Experimental Protocols
Protocol 1: Aqueous Workup for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline for the workup of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
-
Cooling and Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2 x volume of the organic layer).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aqueous Workup for a Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general workup procedure for the reaction of this compound with a primary or secondary amine.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer to a separatory funnel and wash with water. If an acid scavenger like triethylamine or DIPEA was used, a wash with a dilute aqueous solution of a weak acid (e.g., 1M citric acid) can be performed to remove the excess base. Be cautious with the pH to avoid hydrolysis of the product.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting Decision Tree
This decision tree can help guide you through troubleshooting common issues during the aqueous workup.
References
Handling and storage guidelines for 4-Chloro-2-(trifluoromethyl)pyrimidine
This technical support center provides essential guidelines for researchers, scientists, and drug development professionals on the handling, storage, and use of 4-Chloro-2-(trifluoromethyl)pyrimidine. It includes troubleshooting advice and answers to frequently asked questions to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation and serious eye irritation.[2][3] In some cases, it may cause severe skin burns and eye damage.
Q2: What are the recommended personal protective equipment (PPE) when handling this compound? A2: When handling this compound, it is crucial to wear appropriate personal protective equipment, including protective gloves, a lab coat, and eye/face protection such as safety goggles.[4] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling fumes.[4]
Q3: What are the proper storage conditions for this compound? A3: To ensure its stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[5] The recommended storage temperature is between 2-8°C, under an inert atmosphere (such as nitrogen or argon).[6][7][8]
Q4: What materials or chemicals are incompatible with this compound? A4: This compound should not be stored or mixed with strong oxidizing agents, strong acids, strong bases, or strong reducing agents, as these can lead to unwanted reactions.[5]
Handling and Storage Guidelines
| Parameter | Guideline | Source(s) |
| Storage Temperature | 2-8°C | [6][8] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [6][7][8] |
| Container | Tightly closed | [4][5] |
| Location | Dry, cool, and well-ventilated area | [4][5] |
| Physical Form | Liquid | [6][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol provides a general methodology for a nucleophilic substitution reaction, which is a common application for this compound.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas like nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Reagent Addition: In a round-bottom flask, dissolve this compound in an appropriate anhydrous solvent.
-
Nucleophile Addition: Slowly add the desired nucleophile to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extraction: Extract the product into a suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography, crystallization, or distillation to obtain the final product.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded Starting Material: The compound may have degraded due to improper storage. | Verify the purity of the starting material using techniques like NMR or GC-MS. |
| Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal. | Systematically vary the reaction conditions to find the optimal parameters.[9] | |
| Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. | Increase the amount of catalyst or try a more active one.[9] | |
| Formation of Multiple Side Products | Presence of Moisture: The reaction may be sensitive to water. | Ensure all solvents and reagents are anhydrous and the reaction is run under a strictly inert atmosphere. |
| Incorrect Reaction Temperature: The temperature may be too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the reaction closely. | |
| Difficulty in Product Purification | Insoluble Byproducts: An insoluble byproduct may have formed. | Try a different solvent system that can solubilize all components.[9] |
| Product and Impurity Co-elution: The product and a major impurity may have similar polarities. | Experiment with different solvent systems for column chromatography or consider other purification methods like preparative HPLC. |
Experimental Workflow and Troubleshooting Logic
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 1514-96-1 [m.chemicalbook.com]
- 7. 919116-36-2|4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 8. This compound | 1514-96-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 5-chloro-2,4,6-trifluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with 5-chloro-2,4,6-trifluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: I am reacting 5-chloro-2,4,6-trifluoropyrimidine with an amine nucleophile and obtaining a mixture of isomers. Why is this happening and which is the major product?
A1: It is common to obtain a mixture of regioisomers in the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nucleophiles. The substitution can occur at the C2 or C4/C6 positions. In most cases with amine nucleophiles, the major product is the one resulting from substitution at the C4 position, with the C2-substituted product being the minor isomer.[1][2][3][4]
The formation of these products is a result of the electronic properties of the pyrimidine ring. The ring nitrogens are electron-withdrawing, which activates the carbon atoms towards nucleophilic attack. The C4 (and equivalent C6) position is generally more reactive than the C2 position. This preference is due to the ability to delocalize the negative charge of the intermediate (a Meisenheimer complex) onto the para nitrogen atom, which provides greater stabilization.[1][2][3][4]
Q2: What factors influence the ratio of C4 to C2 substituted products?
A2: The ratio of C4 to C2 substituted products is primarily influenced by a balance of electronic and steric factors:
-
Electronic Effects: The C4 position is electronically favored due to better stabilization of the reaction intermediate. The adjacent electron-withdrawing chlorine atom at the C5 position further activates the C4 position to nucleophilic attack.[1]
-
Steric Hindrance: The chlorine atom at the C5 position creates steric hindrance around the C4 and C6 positions. As the steric bulk of the incoming nucleophile increases, attack at the more hindered C4 position becomes less favorable, leading to a higher proportion of the C2-substituted product.[1][2]
Q3: I am working with an oxygen or sulfur nucleophile. What kind of regioselectivity can I expect?
A3: While specific literature on the reaction of 5-chloro-2,4,6-trifluoropyrimidine with a wide range of oxygen (e.g., alkoxides, phenoxides) and sulfur (e.g., thiolates) nucleophiles is not extensively detailed, the same general principles of regioselectivity apply.
-
For less sterically demanding O- and S-nucleophiles , such as methoxide or thiophenoxide, substitution is expected to predominantly occur at the more electronically activated C4 position.
-
For bulkier nucleophiles , such as tert-butoxide, an increase in the proportion of the C2-isomer can be anticipated due to the steric hindrance posed by the C5-chloro group.
It is highly recommended to perform small-scale test reactions and carefully analyze the product mixture by techniques such as 19F NMR, GC-MS, or LC-MS to determine the precise regioisomeric ratio for your specific substrate and reaction conditions.
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Significant mixture of C2 and C4 isomers)
| Potential Cause | Troubleshooting Steps |
| Sterically bulky nucleophile | If possible, consider using a less sterically hindered nucleophile. If the bulky nucleophile is essential, be prepared for a more challenging purification to separate the isomers. |
| Reaction Temperature | Lowering the reaction temperature may improve selectivity in some cases by favoring the electronically preferred C4-substitution pathway, which has a lower activation energy. |
| Solvent Effects | The polarity of the solvent can influence the reaction rate and selectivity. It is advisable to screen a few aprotic solvents of varying polarity (e.g., acetonitrile, THF, DMF) to optimize the isomer ratio. |
Issue 2: Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | If using a neutral nucleophile like an alcohol or thiol, the reaction will likely require a non-nucleophilic base (e.g., DIPEA, triethylamine) to deprotonate the nucleophile and increase its reactivity. For very weak nucleophiles, a stronger base like sodium hydride (for alcohols) or sodium carbonate (for phenols) may be necessary to pre-form the nucleophile. |
| Poor Leaving Group | While fluoride is generally a good leaving group in SNAr reactions on electron-deficient rings, the overall reactivity can be influenced by the nucleophile and reaction conditions. Increasing the reaction temperature may be necessary to drive the reaction to completion. |
| Inadequate Reaction Time | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Some reactions may require extended reaction times. |
Data Presentation
Table 1: Regioselectivity of Reactions of 5-chloro-2,4,6-trifluoropyrimidine with Amine Nucleophiles [1]
| Nucleophile (RR'NH) | R | R' | Isolated Yield of C4-isomer | Ratio of C4:C2 Isomers |
| Ammonia | H | H | 57% | 9:1 |
| Ethylamine | Et | H | 57% | 8:1 |
| n-Propylamine | n-Pr | H | 47% | 5:1 |
| Benzylamine | Bn | H | 41% | 5:1 |
| Diethylamine | Et | Et | 49% | 3:1 |
| Pyrrolidine | \multicolumn{2}{ | c | }{-(CH2)4-} | 49% |
Experimental Protocols
Key Experimental Protocol: Reaction with an Amine Nucleophile [1][2]
This procedure is a representative example for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with an amine.
Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine
-
Dissolve 5-chloro-2,4,6-trifluoropyrimidine (1.0 eq) in acetonitrile (e.g., 0.06 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine nucleophile (e.g., benzylamine, 1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, 1.0 eq) to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress. For the reaction with benzylamine, 100% conversion was observed after 2 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the crude product between a suitable organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO4), and concentrate it under reduced pressure to yield the crude product mixture.
-
The ratio of regioisomers can be determined from the crude mixture using 19F NMR spectroscopy.
-
Purify the major isomer by column chromatography.
Visualizations
Logical Relationship of Factors Influencing Regioselectivity
Caption: Factors governing the regioselectivity of nucleophilic substitution.
Experimental Workflow for Synthesis and Analysis
Caption: General experimental workflow for synthesis and analysis.
Signaling Pathway of Nucleophilic Attack
Caption: Competing pathways for nucleophilic attack on the pyrimidine ring.
References
Technical Support Center: Removal of Unreacted 4-Chloro-2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 4-Chloro-2-(trifluoromethyl)pyrimidine from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The most common and effective methods for removing unreacted this compound include:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the unreacted starting material from the desired product, especially when there is a significant polarity difference.[1]
-
Recrystallization: This technique is useful if the desired product is a solid and has different solubility properties compared to the unreacted starting material.[2][3]
-
Acid-Base Extraction: If the product has acidic or basic functional groups, an acid-base extraction can be employed to separate it from the neutral this compound.
-
Distillation: If there is a significant difference in boiling points between the unreacted starting material and the product, fractional distillation under reduced pressure can be an option.[4]
-
Scavenger Resins: Amine-based scavenger resins can be used to selectively react with and remove the unreacted chloropyrimidine from the product mixture.
Q2: How do I choose the best purification method for my specific product?
A2: The choice of purification method depends on several factors:
-
Physical State of the Product: Recrystallization is suitable for solid products, while distillation is applicable for liquid products.
-
Polarity Difference: Column chromatography is most effective when there is a substantial difference in polarity between your product and the unreacted starting material.
-
Chemical Properties of the Product: The presence of acidic or basic functional groups allows for acid-base extraction.
-
Boiling Point Difference: A significant difference in boiling points is necessary for effective separation by distillation.
-
Scale of the Reaction: For small-scale reactions, column chromatography is often preferred. For larger, industrial-scale purifications, recrystallization or distillation may be more practical.
Q3: What are some common issues encountered during the purification process?
A3: Common issues include:
-
Co-elution in Column Chromatography: The product and unreacted starting material may have similar polarities, leading to incomplete separation.
-
Poor Crystal Formation during Recrystallization: The product may "oil out" or form a powder instead of well-defined crystals.[2]
-
Emulsion Formation during Extraction: This can make phase separation difficult.
-
Thermal Decomposition: The product might be sensitive to the high temperatures required for distillation.
Troubleshooting Guides
Issue 1: Unreacted this compound is still present in the product after column chromatography.
Cause: The polarity of the eluent system may not be optimal for separating the product from the starting material. The unreacted pyrimidine is a relatively nonpolar compound.
Solution:
-
Optimize the Eluent System: Use a less polar solvent system. A good starting point is a mixture of hexane and ethyl acetate.[5] Gradually increase the polarity by increasing the percentage of ethyl acetate to find the optimal separation. Thin Layer Chromatography (TLC) should be used to determine the best solvent ratio before running the column.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can improve separation.[6]
Issue 2: The product "oils out" or forms an amorphous solid during recrystallization.
Cause: The cooling rate might be too fast, or the chosen solvent may not be ideal.[2]
Solution:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[3]
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find one in which your product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for pyrimidine derivatives include ethanol, acetone, and 1,4-dioxane.[2][7]
-
Seeding: Add a small crystal of the pure product to the supersaturated solution to induce crystallization.[2]
Issue 3: A persistent emulsion forms during aqueous extraction.
Cause: The presence of surfactants or finely divided solids can stabilize emulsions. Vigorous shaking can also contribute to their formation.
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[8]
-
Filtration: Filter the emulsion through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the emulsion can facilitate phase separation.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H2ClF3N2 |
| Molecular Weight | 182.53 g/mol [9] |
| Boiling Point | Not readily available, likely requires vacuum distillation. |
| Appearance | Light brown liquid[8] |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and heptane.[8] |
Table 2: Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires significant solvent usage. | Small to medium scale purification of products with different polarity from the starting material. |
| Recrystallization | Can yield very pure crystalline products, scalable. | Only applicable to solids, potential for product loss in the mother liquor. | Large scale purification of solid products.[2] |
| Acid-Base Extraction | Simple, fast, and uses inexpensive reagents. | Product must have an acidic or basic functional group. | Separating acidic or basic products from the neutral starting material. |
| Distillation | Effective for large quantities of liquids. | Requires a significant boiling point difference, potential for thermal degradation. | Large scale purification of thermally stable liquid products. |
| Scavenger Resins | High selectivity, simple filtration-based workup. | Resins can be expensive. | Removing small amounts of unreacted electrophiles.[10] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot and the spot for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack a glass column.[6]
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Subsequently, place the flask in an ice bath to maximize crystal yield.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1514-96-1 [chemicalbook.com]
- 9. This compound [oakwoodchemical.com]
- 10. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Substituted-2-(Trifluoromethyl)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 4-substituted-2-(trifluoromethyl)pyrimidines. The substitution at the 4-position significantly influences the electron density distribution within the pyrimidine ring, leading to characteristic shifts in the NMR spectra. Understanding these shifts is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development. This guide presents experimental data in a clear, comparative format, details the experimental protocols for synthesis and spectral acquisition, and provides a visual representation of the key structural features and their NMR correlations.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for a series of 4-substituted-2-(trifluoromethyl)pyrimidines. The data illustrates the electronic effects of different substituents on the pyrimidine ring protons and carbons.
Table 1: ¹H NMR Spectral Data of 4-Substituted-2-(trifluoromethyl)pyrimidines
| 4-Substituent | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| -Cl[1] | 8.11 (d, J = 5.6 Hz) | 9.07 (d, J = 5.6 Hz) | - | DMSO-d₆ |
| -OCH₃ | ~7.0 (d) | ~8.7 (d) | ~4.1 (s, 3H, OCH₃) | CDCl₃ |
| -NH₂ | 6.65 (d) | 8.10 (d) | 6.52 (s, 2H, NH₂) | Not Specified[2] |
| -CH₃ | ~7.4 (d) | ~8.8 (d) | ~2.6 (s, 3H, CH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data of 4-Substituted-2-(trifluoromethyl)pyrimidines
| 4-Substituent | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | CF₃ (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| -Cl | ~156 (q) | ~163 | ~118 | ~161 | ~121 (q) | - | CDCl₃ |
| -OCH₃ | 156.1 (q, J = 35.4 Hz) | 171.5 | 102.5 | 159.9 | 121.8 (q, J = 273.3 Hz) | 56.0 (OCH₃) | DMSO-d₆[3] |
| -NH₂ | 156.1 (q, J = 35.4 Hz) | 164.0 | 105.8 | 159.8 | 121.8 (q, J = 272.7 Hz) | - | DMSO-d₆[3] |
| -CH₃ | ~155 (q) | ~169 | ~120 | ~159 | ~122 (q) | ~24 (CH₃) | CDCl₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The provided data is a compilation from various sources and serves as a comparative reference.
Experimental Protocols
Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine
A representative protocol for the synthesis of a 4-substituted-2-(trifluoromethyl)pyrimidine is the conversion of 2-(trifluoromethyl)pyrimidin-4-ol to this compound.[1]
Materials:
-
2-(Trifluoromethyl)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (excess, ~10 eq).
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully add the residue to ice-water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to afford this compound.
Caption: Synthetic scheme for this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 4-substituted-2-(trifluoromethyl)pyrimidine derivative in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.
-
Ensure the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
For quantitative measurements, an internal standard can be added.
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly larger number of scans are generally required compared to ¹H NMR to obtain a good spectrum for this less sensitive nucleus.
Caption: General workflow for NMR sample preparation and analysis.
Structure-Spectra Correlations
The electronic nature of the substituent at the 4-position dictates the chemical shifts of the pyrimidine ring protons and carbons.
-
Electron-donating groups (e.g., -NH₂, -OCH₃, -CH₃) increase the electron density in the ring, generally causing an upfield shift (lower δ values) of the ring protons and carbons, particularly at the ortho and para positions (C-5 and C-6).
-
Electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the electron density, leading to a downfield shift (higher δ values) of the ring protons and carbons.
The trifluoromethyl group at the 2-position consistently exerts a strong electron-withdrawing effect, which is evident from the characteristic quartet splitting of the C-2 and CF₃ signals in the ¹³C NMR spectra due to ¹J(C,F) and the deshielding of adjacent nuclei.
Caption: Key structural features influencing NMR chemical shifts.
References
Reactivity Face-Off: 4-Chloro-2-(trifluoromethyl)pyrimidine vs. 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Pyrimidines, core scaffolds in numerous pharmaceuticals, often require functionalization via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two key pyrimidine-based synthons: 4-Chloro-2-(trifluoromethyl)pyrimidine and 2,4-Dichloropyrimidine, supported by experimental data and mechanistic insights.
The strategic functionalization of pyrimidine rings is a cornerstone of modern medicinal chemistry. The reactivity of halopyrimidines in SNAr reactions is dictated by the electronic nature of the ring and its substituents. Here, we compare this compound, which possesses a potent electron-withdrawing group, against the widely used 2,4-Dichloropyrimidine, offering a nuanced perspective on their utility in synthetic applications.
Executive Summary of Reactivity
In nucleophilic aromatic substitution reactions, this compound is significantly more reactive at the C4 position than 2,4-Dichloropyrimidine. This heightened reactivity is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group at the C2 position, which strongly activates the pyrimidine ring towards nucleophilic attack.
In contrast, 2,4-Dichloropyrimidine offers two sites for substitution. The C4 position is inherently more reactive than the C2 position due to superior resonance stabilization of the Meisenheimer intermediate. However, the overall reactivity at C4 is lower than that of this compound. The regioselectivity of 2,4-Dichloropyrimidine can be modulated by reaction conditions and the nature of the nucleophile, a flexibility not available to the mono-chloro substrate.
Theoretical Basis of Reactivity
The rate and regioselectivity of SNAr reactions on pyrimidines are governed by the stability of the Meisenheimer complex, the key intermediate formed upon nucleophilic attack.
-
Electronic Effects: The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. Electron-withdrawing substituents (EWG) further deplete electron density, making the ring more electrophilic and accelerating nucleophilic attack. The trifluoromethyl group is one of the strongest EWGs, leading to a substantial increase in the reactivity of this compound compared to 2,4-Dichloropyrimidine, where the second chlorine atom acts as a weaker EWG.
-
Positional Activation in 2,4-Dichloropyrimidine: In 2,4-Dichloropyrimidine, nucleophilic attack at the C4 position (para to one nitrogen and ortho to the other) allows for the negative charge of the Meisenheimer intermediate to be delocalized over both nitrogen atoms through resonance. Attack at the C2 position (between the two nitrogen atoms) results in a less stable intermediate, as the negative charge is primarily stabilized by only one adjacent nitrogen at a time. This explains the general preference for C4 substitution.
Quantitative Data Comparison
While direct kinetic comparisons under identical conditions are not extensively documented in the literature, a comparative analysis of reaction outcomes under typical SNAr conditions highlights the reactivity differences.
| Feature | This compound | 2,4-Dichloropyrimidine |
| Activating Group at C2 | -CF3 (Strongly Activating) | -Cl (Moderately Activating) |
| Primary Reaction Site | C4 | C4 (generally more reactive than C2) |
| Relative Reactivity at C4 | Very High | Moderate to High |
| Regioselectivity Control | Not applicable (single leaving group) | Can be influenced by nucleophile, solvent, and other ring substituents |
Regioselectivity in Amination of 2,4-Dichloropyrimidine
The regioselectivity of nucleophilic substitution on 2,4-Dichloropyrimidine is highly dependent on the reaction conditions and the nucleophile used.
| Nucleophile | Base | Solvent | Temperature (°C) | C4:C2 Ratio | Reference |
| Dibutylamine | K2CO3 | DMAc | Room Temp. | ~2:1 to 4:1 | [1] |
| Dibutylamine | LiHMDS | THF | 0 | >99:1 | [1] |
| N-Methylaniline | LiHMDS | THF | -20 | 97:3 | |
| Tertiary Amines (on 5-nitro derivative) | - | CH2Cl2 or ClCH2CH2Cl | Room Temp. to 90 | Excellent C2 selectivity | [2] |
Experimental Protocols
General Experimental Workflow for SNAr
The following diagram outlines a typical workflow for performing a nucleophilic aromatic substitution on the featured chloropyrimidines.
Protocol 1: Amination of this compound (Representative)
This protocol is adapted from procedures for similar activated trifluoromethyl pyrimidines.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., N,N-Dimethylformamide or Dioxane), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., N,N-Diisopropylethylamine or K2CO3, 1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.
Protocol 2: Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol is for a highly C4-selective amination using a secondary aliphatic amine.[1]
-
Catalyst and Base Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of the amine (e.g., dibutylamine, 1.1 equiv.) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C. Add Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv., typically as a 1.0 M solution in THF) dropwise.
-
Reaction: To the freshly prepared lithium amide solution at 0 °C, add a solution of 2,4-Dichloropyrimidine (1.0 equiv.) in anhydrous THF.
-
Monitoring: Stir the reaction at 0 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the 4-amino-2-chloropyrimidine product.
Reaction Mechanism: SNAr Pathway
The nucleophilic aromatic substitution on both pyrimidines proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.
References
Comparative Analysis of In Vitro Antifungal Efficacy of Novel Trifluoromethyl Pyrimidine Compounds
For Immediate Release
Recent advancements in the synthesis of novel trifluoromethyl pyrimidine derivatives have yielded several promising candidates for the development of new antifungal agents. This guide provides a comparative overview of the in vitro antifungal activity of these emerging compounds against a range of pathogenic fungi, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform future research and development efforts.
Quantitative Performance Analysis
The in vitro antifungal efficacy of newly synthesized trifluoromethyl pyrimidine compounds has been primarily evaluated using the mycelial growth inhibition method. The data, presented as half-maximal effective concentration (EC₅₀) or percentage of inhibition at a fixed concentration, reveals significant potency against several plant pathogenic fungi, in some cases exceeding that of commercial fungicides.
EC₅₀ Values Against Phomopsis sp.
A notable compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (Compound 5o) , has demonstrated superior efficacy against Phomopsis sp. compared to the commercial fungicide Pyrimethanil.[1][2][3] The lower EC₅₀ value for Compound 5o indicates a higher potency.
| Compound/Control | Chemical Name | EC₅₀ (μg/mL) | Fungal Species | Reference |
| Compound 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 10.5 | Phomopsis sp. | [1][2] |
| Compound 5f | 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 15.1 | Phomopsis sp. | [2] |
| Compound 5p | Data not fully specified | 19.6 | Phomopsis sp. | [2] |
| Pyrimethanil | Commercial Fungicide | 32.1 | Phomopsis sp. | [1][2] |
EC₅₀ Value Against Rhizoctonia solani
Another derivative, Compound 5u , showed significant in vitro activity against Rhizoctonia solani, with an EC₅₀ value comparable to the commercial fungicide Azoxystrobin.[4][5]
| Compound/Control | Chemical Name | EC₅₀ (μg/mL) | Fungal Species | Reference |
| Compound 5u | Data not fully specified | 26.0 | R. solani | [4][5] |
| Azoxystrobin | Commercial Fungicide | 26.0 | R. solani | [5] |
Inhibition Rates Against Various Fungi at 50 µg/mL
Several novel trifluoromethyl pyrimidine derivatives have been screened for their inhibitory activity against a panel of fungi at a concentration of 50 µg/mL. The results highlight compounds with broad-spectrum potential and others with high specificity.
| Compound | Fungal Species | Inhibition Rate (%) | Control | Control Inhibition Rate (%) | Reference |
| Compound 5l | Botrytis cinerea | 100 | Tebuconazole | 96.45 | [6] |
| Compound 5f | Phomopsis sp. | 100 | Pyrimethanil | 85.1 | [1][7] |
| Compound 5o | Phomopsis sp. | 100 | Pyrimethanil | 85.1 | [1][7] |
| Compound 5j | B. cinerea | 96.84 | Tebuconazole | 96.45 | [6] |
| Compound 5b | B. cinerea | 96.76 | Tebuconazole | 96.45 | [6] |
| Compound 5o | Botryosphaeria dothidea | 88.5 | Pyrimethanil | 84.4 | [1][7] |
| Compound 5v | Sclerotinia sclerotiorum | 82.73 | Tebuconazole | 83.34 | [6] |
| Compound 5o | B. cinerea | 84.7 | Pyrimethanil | 82.8 | [2] |
Experimental Protocols
The in vitro antifungal activity of the trifluoromethyl pyrimidine compounds was consistently determined using the mycelial growth rate method, also known as the poison plate technique.[1][7][8] This method provides a reliable assessment of a compound's ability to inhibit fungal proliferation.
Mycelial Growth Rate Method (Poison Plate Technique)
-
Compound Preparation: The test compounds are first dissolved in a small volume of a suitable solvent, typically dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a stock solution.[1][9]
-
Media Preparation: The stock solution is then mixed with a molten fungal growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final test concentration (e.g., 50 µg/mL).[1][9] This mixture is poured into sterile Petri dishes and allowed to solidify. A control plate containing only the solvent in PDA is also prepared.
-
Inoculation: A small, uniform disc (typically 5 mm in diameter) of mycelium is taken from the edge of an actively growing culture of the target fungus.[1] This mycelial disc is then placed aseptically in the center of the prepared PDA plates (both test and control).
-
Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) for a period sufficient for the fungus on the control plate to nearly cover the plate (typically 2-5 days).
-
Data Collection and Analysis: The diameter of the fungal colony on both the test and control plates is measured. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C is the average diameter of the fungal colony on the control plate.
-
T is the average diameter of the fungal colony on the treatment plate.
-
-
-
EC₅₀ Determination: To determine the EC₅₀ value, the assay is performed with a series of concentrations of the test compound. The resulting inhibition percentages are plotted against the logarithm of the concentration, and the EC₅₀ is calculated from the dose-response curve.
Mechanism of Action
While the precise signaling pathways for these novel compounds are still under investigation, preliminary studies offer insights into their potential mechanisms of action.
One study on a highly active compound, 5u, involved observing the morphology of Rhizoctonia solani hyphae after treatment using scanning electron microscopy.[5] The results suggested that the compound may exert its antifungal effect by disrupting the fungal cell membrane, leading to abnormal hyphal morphology and inhibition of growth.[5]
Furthermore, research into other pyrimidine-based antifungals has suggested that they can interfere with critical cellular processes. For instance, some pyrimidine derivatives are known to inhibit the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[10] Another identified mechanism for a novel pyrimidine scaffold is the disruption of endoplasmic reticulum (ER) homeostasis, which impairs protein secretion.[11]
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Analysis of Pyrimidine-Based Aurora Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine-based Aurora kinase inhibitors, supported by experimental data. It aims to facilitate the selection of appropriate chemical tools for preclinical research and drug discovery.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression in various cancers has made them attractive targets for anticancer drug development. The pyrimidine scaffold has proven to be a privileged structure in the design of potent and selective Aurora kinase inhibitors, with several compounds advancing into clinical trials. This guide offers a comparative analysis of key pyrimidine-based inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of pyrimidine-based compounds against the three Aurora kinase isoforms is a critical determinant of their potential therapeutic window and mechanism of action. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of prominent pyrimidine-based Aurora kinase inhibitors.
| Inhibitor Name | Other Names | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Selectivity Profile |
| Alisertib | MLN8237 | 1.2[1] | - | - | Aurora A selective |
| Barasertib | AZD1152, AZD2811 | 1368[2] | 0.37[1][2] | - | Aurora B selective |
| Tozasertib | VX-680, MK-0457 | 0.6[3] | 18[3] | 4.6[3] | Pan-Aurora |
| SNS-314 | - | 9[4] | 31[4] | 3[4] | Pan-Aurora |
| ENMD-2076 | - | 14[4] | - | - | Aurora A selective |
| PF-03814735 | - | 5[4] | 0.8[4] | - | Dual Aurora A/B |
| AMG 900 | - | 5[5] | 4[5] | 1[5] | Pan-Aurora |
| CYC116 | - | 44[4] | 19[4] | 65[4] | Pan-Aurora |
| MK-5108 | VX-689 | 0.064[4] | ~14 (220-fold higher than AurA)[4] | ~12 (190-fold higher than AurA)[4] | Aurora A selective |
| Compound 12a | - | 309[6] | 293[6] | - | Dual Aurora A/B |
| Compound 38j | - | 7.1[1] | 25.7[1] | - | Aurora A > Aurora B |
| Compound 41l | - | 9.3[1] | 2.8[1] | - | Aurora B > Aurora A |
| HLM-8598 | - | 73[7] | 5400[7] | - | Aurora A selective |
Cellular Activity: Anti-Proliferative Effects in Cancer Cell Lines
The efficacy of Aurora kinase inhibitors in a cellular context is paramount. The half-maximal growth inhibition (GI50) concentration reflects the inhibitor's ability to suppress cancer cell proliferation. The following table presents the anti-proliferative activity of selected pyrimidine-based inhibitors across a panel of human cancer cell lines.
| Inhibitor Name | Cell Line | Cancer Type | GI50 (nM) |
| Alisertib (MLN8237) | HCT116 | Colorectal Carcinoma | 16 - 469 (range across various cell lines)[4] |
| Tozasertib (VX-680) | Various | Various | 15 - 130 (range)[4] |
| ENMD-2076 | Various | Various | 25 - 700 (range)[4] |
| PF-03814735 | Various | Various | 42 - 150 (range)[4] |
| SNS-314 | Various | Various | 1.8 - 24.4 (range)[4] |
| MK-5108 | Various | Various | 160 - 6400 (range)[4] |
| Compound 13 | NCI-H524 | Small Cell Lung Cancer | 3.36[2] |
| Compound 13 | Other cMYC-amplified SCLC | Small Cell Lung Cancer | < 200[2] |
| Compound 12a | HCT-116 | Colorectal Carcinoma | 1310[6] |
| Compound 12a | A549 | Lung Carcinoma | 12050[6] |
| Compound 12a | MCF-7 | Breast Cancer | 20530[6] |
| Compound 38j | U937 | Leukemia | 12[1] |
| Compound 41l | A-549 | Lung Carcinoma | 890[1] |
| Compound 41l | HeLa | Cervical Cancer | 2270[1] |
| Compound 41l | LoVo | Colorectal Carcinoma | 11410[1] |
| Compound 41l | HepG2 | Hepatocellular Carcinoma | 5730[1] |
Signaling Pathways and Experimental Workflows
To provide a conceptual framework, the following diagrams illustrate the Aurora kinase signaling pathway and a general experimental workflow for the evaluation of pyrimidine-based inhibitors.
Figure 1: Simplified Aurora A and B signaling pathways during mitosis and points of intervention by selective and pan-inhibitors.
Figure 2: A general experimental workflow for the discovery and characterization of pyrimidine-based Aurora kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of kinase inhibitors. Below are representative protocols for key assays cited in this guide.
In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.
-
Materials:
-
Recombinant human Aurora A, B, or C kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test pyrimidine-based inhibitor dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further create an intermediate dilution of this series in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.
-
Add 2.5 µL of Kinase Assay Buffer to the "blank" (no enzyme) control wells.
-
-
Enzyme Addition: Prepare a master mix of the diluted Aurora kinase in Kinase Assay Buffer. Add 5 µL to each well (except the "blank" wells).
-
Reaction Initiation: Prepare a master mix of ATP and the kinase substrate in Kinase Assay Buffer. Add 2.5 µL of this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (e.g., BrdU or ATP-Based)
This assay measures the anti-proliferative effect of the inhibitors on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa, A549)
-
Complete cell culture medium
-
Test pyrimidine-based inhibitor
-
96-well clear or opaque tissue culture plates
-
Cell proliferation assay kit (e.g., BrdU Cell Proliferation ELISA Kit or CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Assay: Perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Determine the GI50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Target Engagement (Phospho-Histone H3)
This method is used to confirm that an Aurora B inhibitor is engaging its target in cells by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10.
-
Materials:
-
Human cancer cell line
-
Test pyrimidine-based inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL detection system. The reduction in the phospho-Histone H3 signal relative to the total Histone H3 and loading control indicates target engagement by the Aurora B inhibitor.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Advantages of trifluoromethyl group in drug design and metabolic stability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and durable therapeutics, medicinal chemists are increasingly turning to a small but mighty chemical entity: the trifluoromethyl (CF3) group. The strategic incorporation of this fluorine-rich moiety into drug candidates has proven to be a powerful strategy for enhancing metabolic stability, a critical determinant of a drug's success. This guide provides an objective comparison of the metabolic stability of compounds with and without the CF3 group, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in drug design and development.
The Physicochemical Power of the Trifluoromethyl Group
The trifluoromethyl group's profound impact on a molecule's properties stems from the unique characteristics of the carbon-fluorine bond. The C-F bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2] This inherent stability is a cornerstone of its utility in drug design.
Beyond its chemical robustness, the trifluoromethyl group exerts significant electronic effects. As a strong electron-withdrawing group, it can modulate the acidity or basicity of nearby functional groups, which in turn can influence a drug's binding affinity to its target and its overall pharmacokinetic profile.[3][4] Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes, a crucial factor for absorption and distribution within the body.[5][6] It is often employed as a bioisostere for a methyl group or a chlorine atom, allowing for the fine-tuning of a drug's properties while maintaining a similar size and shape.[1][7]
Comparative Analysis of Metabolic Stability
The introduction of a trifluoromethyl group at a metabolically vulnerable position in a drug candidate can dramatically alter its fate in the body. This "metabolic switching" effectively blocks a major degradation pathway, leading to a longer half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[2]
Case Study 1: Picornavirus Inhibitors
A compelling example of the CF3 group's protective effect is seen in the development of inhibitors for picornaviruses. In a comparative study using monkey liver microsomes, a methyl-substituted compound was found to be extensively metabolized, yielding eight different metabolic products. The primary metabolic pathway was hydroxylation of the methyl group. In stark contrast, its trifluoromethyl-substituted analog was significantly more stable, producing only two minor metabolites.[8] This demonstrates the CF3 group's ability to not only block metabolism at the site of substitution but also to confer a broader protective effect on the entire molecule.[8]
| Compound | Number of Metabolites | Primary Metabolic Pathway |
| Methyl-substituted Analog | 8 | Hydroxylation of the methyl group |
| Trifluoromethyl-substituted Analog | 2 (minor) | Metabolism at other sites (significantly reduced) |
Case Study 2: CB1 Receptor Positive Allosteric Modulators
In the development of positive allosteric modulators for the cannabinoid receptor 1 (CB1), the replacement of an aliphatic nitro group with a trifluoromethyl group led to a significant improvement in metabolic stability. The CF3-containing compounds were not only more potent but also exhibited longer half-lives in in vitro microsomal stability assays across multiple species.[9][10]
| Compound | Human Liver Microsome Half-life (t½, min) | Rat Liver Microsome Half-life (t½, min) | Mouse Liver Microsome Half-life (t½, min) |
| Nitro-substituted Analog | 15.6 | 10.2 | 8.7 |
| Trifluoromethyl-substituted Analog | > 60 | > 60 | 45.2 |
Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. The following are detailed methodologies for key in vitro assays used to evaluate the impact of the trifluoromethyl group.
In Vitro Microsomal Stability Assay
This assay is a standard method for determining the intrinsic clearance of a compound by liver enzymes, primarily cytochrome P450s.
Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and its non-trifluoromethylated analog
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and internal standard. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsome solution to each well. Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The final incubation volume is typically 200 µL.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines whether a drug candidate inhibits the activity of specific CYP isoforms, which is crucial for predicting potential drug-drug interactions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Test compound
-
Recombinant human CYP enzymes (specific isoforms)
-
Fluorogenic or LC-MS/MS-based probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
96- or 384-well plates
-
Plate reader (for fluorogenic assays) or LC-MS/MS system
Procedure:
-
Incubation Setup: In a multi-well plate, add the specific CYP isoform, the probe substrate, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Measurement:
-
Fluorogenic Assay: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.[4]
-
LC-MS/MS Assay: After a fixed incubation time, quench the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Plot the enzyme activity (as a percentage of the vehicle control) against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Impact of the Trifluoromethyl Group
Graphviz diagrams can be used to illustrate the concepts of metabolic switching and the experimental workflow of a microsomal stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mercell.com [mercell.com]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
A Researcher's Guide to High-Resolution Mass Spectrometry for Pyrimidine Synthesis Products
For researchers, scientists, and drug development professionals, the precise analysis of pyrimidine synthesis products is crucial for understanding cellular metabolism, disease pathology, and for the development of targeted therapeutics. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific quantification of these vital biomolecules. This guide provides a comprehensive comparison of leading HRMS platforms, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
The de novo synthesis of pyrimidines is a fundamental cellular process, supplying the necessary precursors for DNA and RNA synthesis.[1] Dysregulation of this pathway is implicated in various diseases, including cancer, making its components key targets for drug development.[2] Accurate measurement of pyrimidine metabolites is therefore essential for both basic research and clinical applications.[1] This guide focuses on the application of two major high-resolution mass spectrometry technologies, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of pyrimidine synthesis products.
Comparative Performance of HRMS Platforms
The choice between Q-TOF and Orbitrap mass analyzers often depends on the specific requirements of the analysis, such as the need for high resolution, mass accuracy, sensitivity, or quantitative performance.[3][4] Both technologies are well-suited for the analysis of pyrimidine metabolites, offering significant advantages over lower-resolution instruments like triple quadrupoles, particularly in complex biological matrices where specificity is paramount.[5][6]
Table 1: Performance Comparison of Q-TOF and Orbitrap HRMS for Pyrimidine Analysis
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Key Considerations for Pyrimidine Analysis |
| Resolving Power | Typically 30,000 - 60,000 FWHM | Up to >240,000 FWHM at m/z 200[7] | Higher resolution in Orbitrap instruments can be advantageous for resolving isobaric interferences in complex samples.[3][6] However, a resolution of 40,000 is often sufficient for many small molecule applications.[4] |
| Mass Accuracy | Typically 1-3 ppm | Typically <1 ppm[4] | High mass accuracy is critical for confident formula determination of unknown metabolites and reducing false positives.[6] |
| Sensitivity (LOD/LOQ) | Comparable to Orbitrap for many applications. | Generally offers excellent sensitivity, with the ability to detect low-abundance metabolites.[8] | For pyrimidine metabolites, reported LOQs are in the low micromolar to nanomolar range for both platforms, depending on the specific analyte and matrix.[1][9] |
| Dynamic Range | Generally considered to have a wider intra-scan dynamic range.[10] | Can be limited by the ion trap capacity (space charge effects), potentially affecting the detection of low-abundance ions in the presence of high-abundance ones.[10] | A wider dynamic range is beneficial for simultaneously quantifying pyrimidine precursors and their more abundant nucleotide products. |
| Scan Speed | Very fast acquisition rates, beneficial for UHPLC applications.[3] | Scan speed is inversely proportional to resolution.[10] | Fast scanning is important for accurately profiling the narrow peaks typically generated in modern liquid chromatography. |
| Cost & Maintenance | Generally lower initial cost and potentially lower maintenance costs compared to Orbitrap systems.[4] | Higher initial investment and potentially more complex maintenance.[4] | Budget and institutional resources are practical considerations in instrument selection. |
Quantitative Performance Data
The following table summarizes representative quantitative performance data for the analysis of key pyrimidine synthesis products using LC-HRMS. It is important to note that these values can vary depending on the specific instrument, method, and sample matrix.
Table 2: Representative Quantitative Performance for Pyrimidine Metabolites by LC-HRMS
| Analyte | Method | Matrix | LOQ (µM) | Linearity (R²) | Reference |
| Orotic Acid | LC-MS/MS | Urine | 0.040 | >0.99 | [1] |
| Dihydroorotic Acid | LC-MS/MS | Urine | 0.020 | >0.99 | [1] |
| Uracil | LC-MS/MS | Urine | 0.080 | >0.99 | [1] |
| Uridine | LC-MS/MS | Urine | 0.010 | >0.99 | [1] |
| Thymine | LC-MS/MS | Urine | 0.020 | >0.99 | [1] |
| Cytidine | LC-MS/MS | Plasma | 0.09 mg/L | 0.999 | [9] |
| Uridine 5'-monophosphate (UMP) | LC-MS/MS | Plasma | 0.11 mg/L | 0.999 | [9] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving high-quality, reproducible data in HRMS analysis. Below are representative protocols for sample preparation and LC-HRMS analysis of pyrimidine metabolites from biological samples.
Sample Preparation: Human Urine[1][11]
-
Sample Collection and Storage: Collect urine samples in sterile containers and store them at -80°C until analysis to prevent degradation of metabolites.[2]
-
Dilution: To minimize matrix effects, dilute urine samples with an aqueous buffer.[1] For example, dilute an appropriate volume of urine to achieve a specific creatinine concentration (e.g., 0.25 mM) with water.[11]
-
Internal Standard Spiking: Add an internal standard solution to all samples, calibrators, and quality controls to correct for variations in sample preparation and instrument response. A common approach is to use stable isotope-labeled analogs of the target analytes.[12]
-
Protein Precipitation/Filtration: For urine samples with significant protein content, a protein precipitation step using an organic solvent like methanol can be performed.[2] Alternatively, filter the diluted sample through a 0.22 µm or 0.45 µm filter to remove particulates.[11]
-
Final Preparation for Injection: Transfer the filtered or supernatant portion of the sample to an autosampler vial for LC-HRMS analysis.
Sample Preparation: Cultured Cells[2]
-
Cell Harvesting: Harvest cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
-
Metabolite Extraction: Extract metabolites by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cell pellet. A common ratio is 80% methanol.[2]
-
Sonication and Centrifugation: Sonicate the cell suspension in a cold bath to ensure complete cell lysis and metabolite extraction.[2] Centrifuge the samples at a high speed to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase for analysis.
LC-HRMS Analysis Protocol[2][11]
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Column: A reversed-phase C18 column is commonly used for the separation of pyrimidine metabolites.[2] For highly polar analytes, a hydrophilic interaction liquid chromatography (HILIC) column may be more suitable.
-
Mobile Phases:
-
Gradient Elution: A typical gradient starts with a low percentage of organic mobile phase (e.g., 5-10% B), which is gradually increased to elute the analytes of interest. A representative gradient could be a linear increase from 10% to 80% B over several minutes.[11]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.[2][11]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-40°C) is crucial for reproducible retention times.[2][11]
-
Injection Volume: Typically 1-10 µL.
-
Mass Spectrometer: A Q-TOF or Orbitrap instrument.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for pyrimidine analysis, and it can be operated in either positive or negative ion mode, depending on the specific analytes.[2]
-
Data Acquisition: Data is typically acquired in full scan mode to capture all ions within a specified mass range. Data-dependent MS/MS (ddMS2) or all-ions fragmentation can be used to obtain fragmentation data for metabolite identification.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams, generated using the Graphviz DOT language, depict a typical experimental workflow for LC-HRMS analysis and a simplified representation of the de novo pyrimidine synthesis pathway.
Caption: Experimental workflow for LC-HRMS analysis of pyrimidine products.
Caption: Simplified de novo pyrimidine synthesis pathway.
Conclusion
Both Q-TOF and Orbitrap HRMS platforms provide the necessary sensitivity, specificity, and accuracy for the robust analysis of pyrimidine synthesis products. The choice of instrument will ultimately depend on the specific research question, available budget, and desired analytical performance characteristics. By employing well-validated experimental protocols and a thorough understanding of the instrumentation, researchers can confidently generate high-quality data to advance our understanding of pyrimidine metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 11. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application [zora.uzh.ch]
A Comparative Guide to the Synthesis of Functionalized Trifluoromethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold is a highly effective strategy in medicinal chemistry. This modification can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethylpyrimidines valuable building blocks in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of key synthetic routes to functionalized trifluoromethylpyrimidines, offering a detailed examination of their methodologies, performance metrics, and visual representations of the synthetic pathways.
Key Synthetic Strategies
Several distinct strategies have been developed for the synthesis of trifluoromethylpyrimidines. These can be broadly categorized as:
-
Building Block Approaches (Cyclization/Condensation): These methods involve the construction of the pyrimidine ring from acyclic precursors that already contain the trifluoromethyl group. This is often a robust and high-yielding strategy.
-
Direct C-H Trifluoromethylation: This approach involves the direct introduction of a CF3 group onto a pre-existing pyrimidine ring. While atom-economical, this method can face challenges with regioselectivity.
-
Cross-Coupling Reactions: This strategy typically involves the trifluoromethylation of a functionalized (e.g., halogenated) pyrimidine precursor, often utilizing transition metal catalysis.
This guide will now delve into specific, experimentally validated methods within these categories.
Route 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidines
This method offers a highly selective and efficient route to 5-trifluoromethylpyrimidine derivatives, avoiding the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.[2] The reaction proceeds via a copper-catalyzed one-pot reaction involving an aryl enaminone, an aryl amidine hydrochloride, and sodium triflinate (CF3SO2Na) as the trifluoromethyl source.[3]
Data Presentation
| Entry | Aryl Enaminone | Aryl Amidine | Product | Yield (%) | Ref. |
| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzamidine hydrochloride | 2,4-diphenyl-5-(trifluoromethyl)pyrimidine | 75 | [2][3] |
| 2 | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Benzamidine hydrochloride | 4-phenyl-2-(p-tolyl)-5-(trifluoromethyl)pyrimidine | 80 | [3] |
| 3 | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 4-Methoxybenzamidine hydrochloride | 2-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-(trifluoromethyl)pyrimidine | 72 | [2][3] |
| 4 | (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Benzamidine hydrochloride | 4-phenyl-2-(thiophen-2-yl)-5-(trifluoromethyl)pyrimidine | 68 | [3] |
Experimental Protocol
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.[2] After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.[2]
Logical Relationship Diagram
Caption: One-pot, three-component synthesis of 5-trifluoromethyl pyrimidines.
Route 2: Biginelli Reaction for 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones
A modification of the classic Biginelli reaction provides an effective route to 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones.[2] This one-pot, three-component reaction utilizes ethyl trifluoroacetoacetate as the 1,3-dicarbonyl component, which reacts with an aldehyde and urea (or thiourea) under acidic catalysis.[4][5] These dihydropyrimidine products are valuable intermediates and can be further oxidized to the corresponding pyrimidines.
Data Presentation
| Entry | Aldehyde | Carbonyl Source | Product | Yield (%) | Ref. |
| 1 | Benzaldehyde | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 62 | [6] |
| 2 | 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 88 | [7][8] |
| 3 | 4-Methoxybenzaldehyde | Urea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 92 | [7][8] |
| 4 | Benzaldehyde | Thiourea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidine-2(1H)-thione | ~90 | [7][8] |
Experimental Protocol
A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried to afford the 3,4-dihydropyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.[2]
Experimental Workflow Diagram
Caption: Workflow for the Biginelli synthesis of 4-trifluoromethyl-dihydropyrimidines.
Route 3: Copper-Catalyzed Trifluoromethylation of Halopyrimidines
This method involves the introduction of a trifluoromethyl group onto a pyrimidine ring via a cross-coupling reaction with a halopyrimidine. Copper-catalyzed reactions are often more cost-effective than those using other transition metals like palladium.[9] Trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, is a commonly used nucleophilic CF3 source for these transformations.[10]
Data Presentation
| Entry | Halopyrimidine | CF3 Source | Catalyst System | Conditions | Yield (%) | Ref. |
| 1 | 2-Chloropyrimidine | TMSCF3 | CuI / 1,10-Phenanthroline | DMF, 100 °C, 12h | ~65-75 | [9][10] |
| 2 | 5-Bromo-2-methoxypyrimidine | TMSCF3 | CuI / TMEDA | NMP, 80 °C, 24h | 78 | [10] |
| 3 | 4-Iodo-2,6-dimethylpyrimidine | Togni's Reagent | Cu(OAc)2 | DCE, 60 °C, 16h | 72 | [11][12] |
| 4 | 2-Iodo-4-methoxypyridine* | TMSCF3 | CuI | DMF, 100 °C, 12h | 49 | [13] |
*Note: Data for the closely related pyridine system is included to demonstrate the general applicability of the method to nitrogen-containing heterocycles.
Experimental Protocol
To a Schlenk tube are added 2-chloropyrimidine (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[9] The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous DMF (5 mL) is added via syringe, followed by the addition of TMSCF3 (1.5 mmol) via syringe. The Schlenk tube is sealed and placed in a preheated heating block at 100 °C. The reaction mixture is stirred for 12 hours. After cooling to room temperature, the reaction is quenched by adding 10 mL of a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[9]
Signaling Pathway Diagram
Caption: Catalytic cycle for copper-catalyzed trifluoromethylation of halopyrimidines.
Summary and Outlook
The choice of synthetic route to functionalized trifluoromethylpyrimidines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
One-pot multicomponent reactions , such as the synthesis of 5-trifluoromethyl pyrimidines and the Biginelli reaction, offer high efficiency and atom economy for constructing the pyrimidine core with the trifluoromethyl group already in place. These methods are particularly well-suited for generating libraries of compounds for drug discovery.
-
Copper-catalyzed cross-coupling of halopyrimidines provides a reliable method for late-stage trifluoromethylation, which can be advantageous when the pyrimidine core is already assembled.
-
Direct C-H trifluoromethylation remains a desirable but challenging approach. Advances in catalyst design and a deeper understanding of reaction mechanisms are needed to overcome the current limitations in regioselectivity and substrate scope for this transformation on pyrimidine systems.
The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the discovery and application of new trifluoromethylpyrimidine-based therapeutics and agrochemicals.
References
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. ias.ac.in [ias.ac.in]
- 8. ionike.com [ionike.com]
- 9. benchchem.com [benchchem.com]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluoromethylpyrimidine Derivatives and Existing Anticancer Agents
For Immediate Release
This guide offers a comprehensive comparison of the efficacy of novel trifluoromethylpyrimidine derivatives against established anticancer agents. The following data and experimental protocols are intended for researchers, scientists, and professionals in drug development, providing an objective overview supported by experimental findings. The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold has been shown to enhance biological activity and metabolic stability, making these derivatives a promising class of compounds in oncology research.
Quantitative Efficacy: In Vitro Cytotoxicity
The antitumor potential of various trifluoromethylpyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for these compounds and compared with standard chemotherapeutic drugs.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Trifluoromethylpyrimidine Derivatives | ||||
| Compound 17v | H1975 | Non-small cell lung | 2.27 | [1] |
| Compound 9u | A549 | Lung | 0.35 | [2] |
| MCF-7 | Breast | 3.24 | [2] | |
| PC-3 | Prostate | 5.12 | [2] | |
| Compound 3b | C32 | Melanoma (melanotic) | 24.4 | |
| A375 | Melanoma (amelanotic) | 25.4 | ||
| Existing Anticancer Agents | ||||
| 5-Fluorouracil (5-FU) | H1975 | Non-small cell lung | 9.37 | [1] |
| Doxorubicin | PC-3 | Prostate | >5 µg/mL | [3] |
| K562 | Leukemia | >5 µg/mL | [3] | |
| Hela | Cervical | >5 µg/mL | [3] | |
| A549 | Lung | >5 µg/mL | [3] |
*Note: In the referenced study, several trifluoromethylpyrimidine derivatives showed lower to moderate anticancer activity compared to doxorubicin at a concentration of 5 µg/mL.[3]
Mechanisms of Action: Signaling Pathways
Trifluoromethylpyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.
EGFR Signaling Pathway Inhibition
Several trifluoromethylpyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2]
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Chloro-2-(trifluoromethyl)pyrimidine
For researchers, scientists, and drug development professionals handling 4-Chloro-2-(trifluoromethyl)pyrimidine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the effective management of this compound's waste stream.
Core Principle: Professional Disposal
The universally recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal contractor. Due to its chemical properties as a halogenated organic compound, it requires specialized handling and disposal procedures, often involving high-temperature incineration, to prevent environmental contamination and ensure the destruction of the molecule. Do not attempt to dispose of this chemical down the drain or in regular laboratory waste.
Immediate Safety and Handling for Disposal
Prior to disposal, all personnel must adhere to strict safety protocols when handling this compound waste. This includes the use of appropriate Personal Protective Equipment (PPE) to prevent exposure.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation or absorption. |
| Body Protection | A laboratory coat and, if handling larger quantities, a chemical-resistant apron. | Protects against contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large spills. | Minimizes inhalation of any dusts or vapors. |
On-site Waste Management and Segregation
Proper segregation of chemical waste is paramount to ensure safety and compliance. Halogenated organic compounds must be collected separately from non-halogenated waste streams.
Key Steps for On-site Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste". The container must be made of a material compatible with this compound.
-
Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[1][2]
-
Labeling: The label should clearly state "Waste: this compound" and include any other components of the waste mixture.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases, pending collection by the waste disposal company.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Place the contained material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Important Considerations Regarding In-Lab Neutralization
Searches of scientific literature and safety data did not yield any verified, standard laboratory protocols for the chemical degradation or neutralization of this compound for disposal purposes. Attempting to neutralize this compound with strong acids, bases, or other reagents without a validated procedure can be dangerous, potentially leading to exothermic reactions or the generation of other hazardous byproducts. Therefore, in-laboratory chemical destruction of this compound is not recommended . The most reliable and safest approach remains disposal through a professional waste management service.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
